L-870810
Description
Propriétés
IUPAC Name |
5-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c21-14-7-5-13(6-8-14)12-23-20(27)17-18(26)16-15(4-3-9-22-16)19(24-17)25-10-1-2-11-30(25,28)29/h3-9,26H,1-2,10-12H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDKWCOCQJWMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=NC(=C(C3=C2C=CC=N3)O)C(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194025 | |
| Record name | L 870810 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
410544-95-5 | |
| Record name | L 870810 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=410544-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 870810 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410544955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 870810 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-870810 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TXL33ZFOP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-870810: A Technical Guide to its Mechanism of Action on HIV-1 Integrase
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent naphthyridine carboxamide inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, an essential enzyme for viral replication.[1][2] This document provides an in-depth technical overview of the mechanism by which this compound exerts its inhibitory effect on HIV-1 integrase, drawing upon key experimental findings. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of antiretroviral drugs. This compound, while not clinically developed due to toxicity concerns in preclinical studies, remains a critical tool for understanding the nuances of HIV-1 integrase inhibition.
Core Mechanism of Action
This compound belongs to a class of compounds known as integrase strand transfer inhibitors (INSTIs).[2] Its primary mechanism of action is the specific inhibition of the strand transfer step of the HIV-1 integration process.[1][2] This process is crucial for the covalent insertion of the viral DNA into the host cell's genome, a necessary step for the establishment of a productive infection.[3]
The inhibitory activity of this compound is attributed to its characteristic 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore, which contains a diketo acid moiety.[1][2] This structural feature enables the molecule to chelate the two divalent magnesium ions (Mg²⁺) present in the catalytic active site of the integrase enzyme.[1] By binding to these essential metallic cofactors, this compound effectively incapacitates the enzyme, preventing it from catalyzing the strand transfer reaction.[1]
A key aspect of this compound's mechanism is its preferential inhibition of the strand transfer reaction over the 3'-processing step.[4] The 3'-processing reaction, which occurs in the cytoplasm, involves the endonucleolytic removal of a dinucleotide from each 3' end of the viral DNA. In contrast, the strand transfer reaction occurs in the nucleus and involves the joining of these processed viral DNA ends to the host DNA. This compound is significantly less effective at inhibiting 3'-processing.[4]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values highlight the compound's potent activity against the strand transfer reaction and concerted integration.
| Assay | Substrate Condition | IC50 (nM) | Reference |
| Strand Transfer | Oligonucleotide Substrates | 8 | [1] |
| Concerted Integration | Blunt-ended DNA | 55 | [1] |
| Concerted Integration | One blunt-ended and one pre-processed DNA end | 60 | [1] |
| Concerted Integration | Pre-processed Substrates | 1400 | [1] |
| In vivo (HIV-1 replication) | 10% Fetal Bovine Serum | 15 (IC95) | [1] |
Resistance to this compound
The emergence of drug resistance is a significant challenge in antiretroviral therapy. In vitro studies have identified specific mutations in the HIV-1 integrase gene that confer resistance to this compound.
| Mutation | Fold Resistance to this compound | Cross-Resistance | Reference |
| L74M, E92Q, S230N (accumulated) | 110-fold | Pronounced against GS-9137; Modest against CHI-1043 and MK-0518 | [5] |
| Residues 72, 121, and 125 | Uniquely confer resistance to the naphthyridine | No cross-resistance with diketo acid analogues | [2] |
These findings demonstrate that while this compound is mechanistically similar to diketo acid inhibitors, it possesses a distinct resistance profile.[2][6] This highlights the potential for developing inhibitors with non-overlapping resistance patterns.
Visualizing the Mechanism and Experimental Workflows
To better understand the complex processes involved, the following diagrams illustrate the HIV-1 integration pathway, the mechanism of action of this compound, and a typical experimental workflow for assessing its inhibitory activity.
Detailed Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This protocol is adapted from commercially available kits and common laboratory practices.[5][7]
a. Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated Donor Substrate (DS) DNA (mimicking viral DNA end)
-
Digoxigenin (DIG)-labeled Target Substrate (TS) DNA
-
Streptavidin-coated 96-well plates
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 0.05% Nonidet P-40)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 2% BSA)
-
Anti-DIG-HRP antibody conjugate
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
This compound and other control inhibitors
b. Procedure:
-
Plate Coating: Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C.
-
Washing and Blocking: Aspirate the DS DNA solution and wash the wells five times with 300 µL of wash buffer per well. Add 200 µL of blocking solution to each well and incubate for 30 minutes at 37°C.
-
Integrase Binding: Aspirate the blocking solution and wash the wells three times with 200 µL of reaction buffer. Dilute the HIV-1 integrase enzyme in reaction buffer. Add 100 µL of the diluted integrase solution to each well (except for "no enzyme" controls). Incubate for 30 minutes at 37°C.
-
Inhibitor Addition: Prepare serial dilutions of this compound and control inhibitors in reaction buffer. Add the inhibitor solutions to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Strand Transfer Reaction: Add the TS DNA to each well to initiate the strand transfer reaction. Incubate for 60 minutes at 37°C.
-
Detection:
-
Wash the wells five times with wash buffer.
-
Add 100 µL of anti-DIG-HRP conjugate to each well and incubate for 30-60 minutes at 37°C.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Add 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
HIV-1 Integrase 3'-Processing Assay (Real-Time PCR-based)
This protocol is based on a novel real-time PCR assay for detecting 3'-processing activity.[8][9][10]
a. Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated double-stranded LTR DNA substrate
-
Avidin-coated PCR tubes or plates
-
Reaction Buffer (as above)
-
Primers and probe specific for the unprocessed LTR substrate
-
Real-time PCR master mix
-
This compound and control inhibitors
b. Procedure:
-
Reaction Setup: In a microcentrifuge tube, incubate the biotinylated LTR DNA substrate with HIV-1 integrase in the reaction buffer. For inhibitor testing, pre-incubate the integrase with serial dilutions of this compound before adding the DNA substrate. Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for 3'-processing.
-
Capture of Unprocessed Substrate: Transfer the reaction mixture to an avidin-coated PCR tube or well. The biotinylated, unprocessed LTR substrate will bind to the avidin-coated surface.
-
Washing: Wash the tubes/wells multiple times with a suitable buffer (e.g., PBS) to remove the processed (cleaved) DNA fragments, the integrase, and other reaction components.
-
Real-Time PCR: Add the real-time PCR master mix containing the specific primers and probe to the washed tubes/wells. The primers and probe are designed to amplify only the unprocessed LTR substrate that remains bound to the surface.
-
Data Acquisition and Analysis: Perform the real-time PCR. The amount of amplified product is inversely proportional to the 3'-processing activity of the integrase. A higher Ct value indicates greater 3'-processing activity (less unprocessed substrate available for amplification). The inhibitory effect of this compound can be quantified by comparing the Ct values in the presence and absence of the inhibitor.
Conclusion
This compound is a well-characterized inhibitor of HIV-1 integrase that has been instrumental in elucidating the mechanism of strand transfer inhibition. Its mode of action, involving the chelation of essential magnesium ions in the enzyme's active site, provides a clear rationale for its potent and specific activity against the strand transfer step of viral integration. The distinct resistance profile of this compound compared to other classes of integrase inhibitors underscores the potential for developing novel antiretroviral agents that can overcome existing drug resistance. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to further investigate the intricacies of HIV-1 integrase function and inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Analysis of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mybiosource.com [mybiosource.com]
- 8. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
L-870810: A Technical Guide for Researchers
For research use only. Not for human or veterinary use.
This document provides a comprehensive technical overview of L-870810, a potent and selective small-molecule inhibitor of HIV-1 integrase. This compound belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds and has been a subject of significant interest in the development of antiretroviral therapies.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, mechanism of action, and relevant experimental data.
Chemical Structure and Properties
This compound is characterized by a core 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide[3] |
| CAS Number | 410544-95-5[3][4][5][6] |
| Chemical Formula | C20H19FN4O4S[3][5] |
| SMILES Code | O=C(C1=NC(N(CCCC2)S2(=O)=O)=C3C=CC=NC3=C1O)NCC4=CC=C(F)C=C4[3] |
| InChI Key | DIDKWCOCQJWMDJ-UHFFFAOYSA-N[3] |
| InChI Code | InChI=1S/C20H19FN4O4S/c21-14-7-5-13(6-8-14)12-23-20(27)17-18(26)16-15(4-3-9-22-16)19(24-17)25-10-1-2-11-30(25,28)29/h3-9,26H,1-2,10-12H2,(H,23,27)[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 430.45 g/mol [3][5] |
| Exact Mass | 430.1111[3] |
| Appearance | Solid Powder |
| Purity | >98% (typical for research-grade material) |
| Solubility | Soluble in DMSO |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[3] |
Table 3: Elemental Analysis of this compound [3]
| Element | Percentage |
| Carbon (C) | 55.81% |
| Hydrogen (H) | 4.45% |
| Fluorine (F) | 4.41% |
| Nitrogen (N) | 13.02% |
| Oxygen (O) | 14.87% |
| Sulfur (S) | 7.45% |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the HIV-1 integrase (IN) enzyme, a critical component of the viral replication cycle.[1][2] The HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a process essential for the establishment of a productive infection.[7]
The mechanism of action of this compound is the specific inhibition of the strand transfer step of the integration process.[1][8] It is mechanistically identical to the diketo acid series of inhibitors.[1] The diverse class of IN strand transfer inhibitors, including this compound, contain a diketo acid moiety that interacts with the Mg++ ions in the active site of the integrase enzyme.[8] This chelation of essential metal cofactors within the catalytic core domain of the enzyme prevents the binding of the target host DNA, thereby halting the integration of the viral genome.[7][8] While it potently inhibits strand transfer, this compound has a much weaker effect on the 3'-processing step.[8]
Caption: HIV-1 Integration Signaling Pathway and this compound Inhibition.
Table 4: In Vitro Activity of this compound
| Assay | IC50 / EC95 | Conditions |
| HIV-1 Integrase Strand Transfer Inhibition | 8 nM (IC50) | Recombinant IN, oligonucleotide substrates[8] |
| HIV-1 Integrase Strand Transfer Inhibition (Concerted Integration) | 55 nM (IC50) | Blunt-ended DNA substrates[8] |
| Antiviral Activity (Cell Culture) | 15 nM (EC95) | In the presence of 10% FBS[8] |
Pharmacokinetics and Clinical Development
This compound demonstrated good pharmacokinetic properties in preclinical studies, including oral bioavailability.[1][2] It was one of the early integrase inhibitors to enter clinical trials and showed promise in reducing viral load in HIV-1 infected patients.[7] However, its clinical development was halted due to observed liver and kidney toxicity after long-term treatment in animal models (dogs).[7][9]
Experimental Protocols
While specific, detailed step-by-step protocols for the synthesis and assays of this compound are proprietary and not fully available in the public domain, the following outlines the general methodologies based on published research.
General Synthesis of 8-hydroxy-[8][9]naphthyridines
The synthesis of this compound and related 8-hydroxy-[8][9]naphthyridine derivatives generally involves a multi-step process. A common approach is the construction of the core naphthyridine ring system, followed by the addition of the carboxamide and other side chains. Key synthetic strategies often involve condensation reactions to form the heterocyclic core. For more detailed synthetic routes of similar compounds, refer to publications on the synthesis of HIV-1 integrase inhibitors.[10][11][12]
Caption: General Synthetic Workflow for this compound.
In Vitro HIV-1 Integrase Strand Transfer Assay (General Protocol)
This type of assay is crucial for determining the inhibitory activity of compounds like this compound against the strand transfer function of HIV-1 integrase.
Objective: To measure the IC50 value of this compound for the inhibition of HIV-1 integrase-mediated strand transfer.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA)
-
Target DNA
-
Assay buffer containing a divalent cation (e.g., Mg2+ or Mn2+)
-
This compound (or other test compounds)
-
Detection system (e.g., fluorescence, radioactivity, or ELISA-based)
General Procedure:
-
Reaction Setup: In a microplate format, combine the recombinant HIV-1 integrase, donor DNA, and varying concentrations of this compound in the assay buffer.
-
Pre-incubation: Incubate the mixture to allow for the formation of the stable synaptic complex (integrase bound to donor DNA).
-
Initiation of Strand Transfer: Add the target DNA to the reaction mixture to initiate the strand transfer reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period to allow for the strand transfer to occur.
-
Termination: Stop the reaction using a chelating agent (e.g., EDTA) or by heat inactivation.
-
Detection: Quantify the amount of strand transfer product formed. This can be achieved through various methods, such as gel electrophoresis followed by autoradiography (if using radiolabeled DNA), or more high-throughput methods utilizing labeled DNA substrates and capture on a solid phase.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value using a suitable curve-fitting model.
Cell-Based Antiviral Assay (General Protocol)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Objective: To determine the EC95 value of this compound for the inhibition of HIV-1 replication in cell culture.
Materials:
-
A susceptible cell line (e.g., MT-4, CEM-SS) or primary cells (e.g., PBMCs)
-
A laboratory-adapted or clinical isolate of HIV-1
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
This compound (or other test compounds)
-
A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)
General Procedure:
-
Cell Plating: Seed the cells in a multi-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Viral Infection: Infect the cells with a standardized amount of HIV-1.
-
Incubation: Incubate the infected cells for a period of several days to allow for multiple rounds of viral replication.
-
Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant and quantify the extent of viral replication using a suitable method.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or XTT assay) to determine the concentration of this compound that is toxic to the cells (CC50).
-
Data Analysis: Plot the percentage of viral inhibition against the concentration of this compound to determine the EC95 value. The selectivity index (SI) can be calculated as CC50/EC95.
Resistance
Viruses selected for resistance to this compound have been found to contain mutations in the integrase enzyme at residues 72, 121, and 125.[1] Notably, these mutations confer resistance specifically to the naphthyridine class of inhibitors and do not cause resistance to the diketo acid class of inhibitors, despite their identical mechanism of action.[1] This suggests that the two classes of inhibitors have distinct interactions within the integrase active site.[1]
References
- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. abmole.com [abmole.com]
- 6. This compound|410544-95-5|COA [dcchemicals.com]
- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid phase synthesis of novel pyrrolidinedione analogs as potent HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
L-870810: A Technical Overview of a Naphthyridine Carboxamide HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent, small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide chemical class.[1][2][3][4] Developed as a potential antiretroviral agent, this compound specifically targets the strand transfer step of viral DNA integration into the host genome, a critical process for HIV-1 replication.[1][3][4] While showing promising preclinical antiviral activity and pharmacokinetic properties, its clinical development was discontinued following Phase I trials due to toxicity observed in long-term animal studies.[5][6][7] This document provides a detailed technical guide on this compound, summarizing its mechanism of action, quantitative data, experimental protocols, and resistance profile.
Mechanism of Action
This compound functions as an integrase strand transfer inhibitor (INSTI).[1][2][3][4] The HIV-1 integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. This compound is highly selective for the strand transfer reaction.[3] It is believed to exert its inhibitory effect by chelating the divalent metal ions (typically Mg2+) present in the active site of the integrase enzyme. This action prevents the catalytic activity required for the covalent linkage of the viral DNA to the host cell's chromosomal DNA.[8]
Although mechanistically identical to earlier diketo acid inhibitors, this compound possesses a structurally distinct pharmacophore, which contributes to a unique resistance profile.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, including its in vitro potency and preclinical pharmacokinetic parameters.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Strand Transfer IC50 | 10 nM | Biochemical assay with purified HIV-1 integrase. | [9] |
| Antiviral IC95 | 0.39 µM | Inhibition of HIV-1 spread in cell culture. | [9] |
| Antiviral IC50 | 0.005 µM | Against HIV-1(IIIB) in MT-4 cells. | [1] |
| Cytotoxicity (CC50) | > 12.5 µM | In cell culture. | [9] |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (%) | Plasma Clearance (ml·min⁻¹·kg⁻¹) | Reference |
| Rats | 41% | 2.8 | [3] |
| Dogs | 24% | 2.0 | [3] |
| Rhesus Monkeys | 51% | 6.6 | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
HIV-1 Integrase Strand Transfer Assay
This biochemical assay is designed to measure the inhibition of the strand transfer reaction catalyzed by purified HIV-1 integrase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.0), 10 mM MgCl2, 5 mM dithiothreitol, 100 mM NaCl, and 25 µM ZnCl2.[3]
-
Enzyme and Substrate Incubation: Pre-incubate purified HIV-1 integrase with a blunt-ended DNA substrate (e.g., representing the U5 viral DNA end) at 14°C for 15 minutes in the reaction buffer.[3]
-
Inhibitor Addition: Add varying concentrations of this compound (or a DMSO control) to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the strand transfer reaction by the addition of a target DNA substrate. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Product Detection: Analyze the reaction products using gel electrophoresis. The strand transfer products can be visualized and quantified using methods such as autoradiography (if using radiolabeled DNA) or fluorescence imaging (if using fluorescently labeled DNA).[3]
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Anti-HIV Activity Assay (Cell-Based)
This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cell culture model.
Methodology:
-
Cell Culture: Culture a suitable T-cell line (e.g., CEM-GFP or MT-4 cells) in appropriate growth medium.[2]
-
Drug Treatment: Seed the cells in 96-well plates and expose them to a range of concentrations of this compound or a vehicle control for a short period (e.g., 2 hours) before infection.[2]
-
Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3 or HIV-1 IIIB).[2]
-
Incubation: Incubate the infected cells for a period of 3 to 7 days to allow for viral replication.[2]
-
Quantification of Viral Replication: Measure the extent of viral replication using one of the following methods:
-
p24 Antigen Capture ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.[2][10]
-
Flow Cytometry: If using a reporter cell line like CEM-GFP, measure the percentage of GFP-positive cells.[2]
-
Cytopathic Effect (CPE) Inhibition Assay: Assess the ability of the compound to protect cells from virus-induced cell death, often measured by cell viability assays (e.g., MTT).[1][10]
-
-
IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits viral replication by 50%, from the dose-response curve.[10]
Quantitative PCR for HIV-1 DNA Integration
This assay quantifies the amount of integrated HIV-1 DNA in infected cells, providing direct evidence for the mechanism of action of an integrase inhibitor.
Methodology:
-
Cell Infection and Treatment: Infect target cells (e.g., CEM-SS cells) with HIV-1 in the presence or absence of this compound.[5]
-
Genomic DNA Extraction: At a specified time post-infection, harvest the cells and extract total genomic DNA.
-
Alu-Gag Nested PCR:
-
First Round (Preamplification): Perform a non-quantitative PCR using a forward primer that binds to repetitive Alu elements in the human genome and a reverse primer specific for the HIV-1 gag gene. This selectively amplifies the junction between integrated proviral DNA and the host genome.[5][6][11]
-
Second Round (Quantitative PCR): Use the product from the first round as a template for a quantitative real-time PCR (qPCR) targeting a region within the HIV-1 long terminal repeat (LTR).[5][11]
-
-
Data Analysis: Quantify the amount of integrated HIV-1 DNA by comparing the qPCR results to a standard curve generated from a cell line with a known number of integrated proviruses.[5][11]
Selection of Drug-Resistant HIV-1 Strains
This protocol is used to identify the genetic basis of resistance to an antiviral compound.
Methodology:
-
Serial Passage: Culture HIV-1 (e.g., HIV-1 IIIB) in the presence of a sub-inhibitory concentration of this compound.[1]
-
Dose Escalation: Monitor viral replication (e.g., by measuring p24 antigen). Once the virus demonstrates robust replication, passage the virus into fresh cells with a gradually increasing concentration of this compound.[1]
-
Isolation and Sequencing: After multiple passages (e.g., 20-60 passages), isolate the drug-resistant virus.[1] Extract viral RNA, reverse transcribe it to cDNA, and then amplify and sequence the integrase gene to identify mutations that confer resistance.
-
Phenotypic Analysis: Confirm the resistance phenotype of the selected virus by performing an anti-HIV activity assay as described above and comparing the IC50 value to that of the wild-type virus.[1]
Visualizations
HIV-1 Integration Pathway and Inhibition by this compound
Caption: Mechanism of this compound action on the HIV-1 integration pathway.
Experimental Workflow for Antiviral Activity and Resistance Profiling
Caption: Workflow for determining antiviral potency and resistance profile of this compound.
Resistance Profile
A key characteristic of this compound is its distinct resistance profile compared to diketo acid-based integrase inhibitors. Viruses selected for resistance to this compound harbor mutations at residues 72, 121, and 125 within the integrase enzyme.[1][2][3][4] Notably, mutations that confer resistance to diketo acids do not result in resistance to this compound, and vice versa.[1][2][3] This lack of cross-resistance suggests that while the overall mechanism is the same, the specific binding interactions of the naphthyridine carboxamide and diketo acid pharmacophores within the integrase active site are different.[2][3] Another study identified mutations L74M, E92Q, and S230N as conferring resistance to this compound.[1]
Conclusion
This compound represents a significant milestone in the development of HIV-1 integrase inhibitors, demonstrating that structurally distinct scaffolds can effectively target the strand transfer reaction and exhibit unique resistance profiles. Although its clinical development was halted, the extensive preclinical characterization of this compound has provided valuable insights for the design of subsequent generations of integrase inhibitors. The data and methodologies associated with this compound continue to be a valuable resource for researchers in the field of antiretroviral drug discovery.
References
- 1. Mutations in Human Immunodeficiency Virus Type 1 Integrase Confer Resistance to the Naphthyridine L-870,810 and Cross-Resistance to the Clinical Trial Drug GS-9137 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive, Quantitative Assay for Human Immunodeficiency Virus Type 1 Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative assay for HIV DNA integration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stage-Dependent Inhibition of HIV-1 Replication by Antiretroviral Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of experimental agents for anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative PCR used to Assess HIV-1 Integration and 2-LTR Circle Formation in Human Macrophages, Peripheral Blood Lymphocytes and a CD4+ Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of L-870810: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent, small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2] Developed by Merck & Co., it belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds.[1][3] As a key enzyme in the viral replication cycle, HIV-1 integrase is a critical target for antiretroviral therapy, and this compound represented a significant advancement in the development of integrase strand transfer inhibitors (INSTIs).[1][4] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental findings related to this compound. Although showing promise in early studies with potent antiviral activity and favorable pharmacokinetic properties, its clinical development was ultimately halted due to toxicity observed in long-term animal studies.[4][5]
Chemical Properties
| Property | Value |
| Chemical Name | N-((4-fluorophenyl)methyl)-1,6-dihydro-8-hydroxy-5-methyl-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)-6-oxo-1,6-naphthyridine-7-carboxamide |
| CAS Number | 410544-95-5[2] |
| Molecular Formula | C20H19FN4O4S[2] |
| Molecular Weight | 430.45 g/mol [2] |
| Pharmacophore | 8-hydroxy-(1,6)-naphthyridine-7-carboxamide[1][2] |
Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer
This compound exerts its antiviral effect by specifically targeting the strand transfer (ST) step of HIV-1 DNA integration into the host genome.[1] The HIV integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. This compound does not significantly inhibit 3'-processing at low nanomolar concentrations but is a potent inhibitor of the strand transfer reaction.[6] The proposed mechanism involves the chelation of divalent metal ions (Mg2+) in the active site of the integrase enzyme by the diketo acid moiety of the naphthyridine carboxamide pharmacophore.[6][7] This prevents the binding of the target host DNA and the subsequent covalent linkage of the viral DNA into the host chromosome, effectively halting the viral replication cycle.[6]
Signaling Pathway of HIV-1 Integration and Inhibition by this compound
Caption: HIV-1 replication cycle and the point of inhibition by this compound.
In Vitro and In Vivo Efficacy
This compound demonstrated potent antiviral activity in cell culture and in animal models.
In Vitro Activity
| Parameter | Value | Cell Type/Assay Condition |
| Strand Transfer IC50 | 8 nM[5][6] | Recombinant HIV-1 Integrase |
| Concerted Integration IC50 (blunt-ended DNA) | 55 nM[6] | In vitro assay |
| Concerted Integration IC50 (one blunt, one pre-processed end) | 60 nM[6] | In vitro assay |
| Antiviral EC95 | 15 nM[5][6] | Cell-based assay with 10% FBS |
In Vivo Activity
Pharmacokinetic Properties
This compound exhibited a promising pharmacokinetic profile in preclinical species, including good oral bioavailability.[1][3]
| Species | Parameter | Value |
| Rhesus Macaques | Oral Bioavailability | >60%[5] |
| Rhesus Macaques | Half-life (t1/2) | ~5 hours[5] |
Resistance Profile
Viruses selected for resistance to this compound in cell culture developed specific mutations in the integrase gene.[1] Notably, these mutations were distinct from those conferring resistance to earlier diketo acid-based integrase inhibitors, suggesting a different binding interaction within the active site and the potential for a lack of cross-resistance.[1][3]
Key Resistance Mutations Associated with this compound:
-
Integrase residues 72, 121, and 125[1]
Cross-resistance studies have shown that mutations like L74M, E92Q, and S230N in the integrase can confer resistance to this compound.[3]
Discontinuation of Clinical Development
Despite its promising preclinical profile, the clinical development of this compound was halted.[4] This decision was due to the observation of liver and kidney toxicity in dogs following long-term treatment.[4][5]
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies involving this compound are not fully available in the public domain literature. However, the general methodologies employed are standard for the field of antiretroviral drug development.
HIV-1 Integrase Strand Transfer Assay (General Methodology)
This in vitro assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
Caption: General workflow for an HIV-1 integrase strand transfer assay.
Principle:
-
Recombinant HIV-1 integrase is incubated with a labeled viral DNA substrate and a target DNA substrate in a suitable reaction buffer.
-
The test compound (this compound) is added at varying concentrations.
-
The reaction mixture is incubated to allow for the strand transfer reaction to occur.
-
The reaction products (integrated DNA) are then separated from the substrates and quantified, typically using methods like gel electrophoresis and autoradiography, or a higher-throughput method like a scintillation proximity assay.
-
The concentration of the compound that inhibits the reaction by 50% (IC50) is determined.
Cell-Based Antiviral Assay (General Methodology)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Caption: General workflow for a cell-based anti-HIV-1 assay.
Principle:
-
A susceptible cell line (e.g., human T-lymphocytes) is infected with a laboratory strain of HIV-1.
-
The infected cells are then cultured in the presence of varying concentrations of the test compound (this compound).
-
After a period of incubation that allows for several rounds of viral replication, the amount of virus in the culture supernatant is quantified. Common methods for quantification include measuring the level of the viral p24 capsid protein via ELISA or assessing reverse transcriptase activity.
-
The concentration of the compound that inhibits viral replication by a certain percentage (e.g., 95%, EC95) is then calculated.
Pharmacokinetic Studies in Rhesus Macaques (General Methodology)
These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a non-human primate model.
Principle:
-
A cohort of animals receives the drug, typically through both intravenous (IV) and oral (PO) routes in separate study arms.
-
Blood samples are collected at multiple time points after drug administration.
-
The concentration of the drug in the plasma is measured using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.
-
Oral bioavailability is determined by comparing the AUC from oral administration to the AUC from IV administration.
Conclusion
This compound was a potent HIV-1 integrase strand transfer inhibitor with a novel resistance profile and promising preclinical pharmacokinetic properties. Its development provided valuable insights into the structure-activity relationships of naphthyridine carboxamides and demonstrated the potential for developing integrase inhibitors with non-overlapping resistance to other classes of antiretrovirals. Although its clinical development was terminated due to toxicity, the research on this compound contributed significantly to the foundation of knowledge that led to the successful development of subsequent, safer, and highly effective integrase inhibitors that are now a cornerstone of modern antiretroviral therapy.
References
- 1. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication [frontiersin.org]
- 3. Mutations in Human Immunodeficiency Virus Type 1 Integrase Confer Resistance to the Naphthyridine L-870,810 and Cross-Resistance to the Clinical Trial Drug GS-9137 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
L-870810: A Technical Guide to its Binding Site on HIV Integrase
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent naphthyridine-based inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase. As an integrase strand transfer inhibitor (INSTI), it represents a critical class of antiretroviral drugs that target the essential process of viral DNA integration into the host genome. This document provides a comprehensive technical overview of the this compound binding site on HIV integrase, detailing the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate this critical drug-target interface.
The this compound Binding Site: A Multi-faceted View
While a co-crystal structure of this compound complexed with HIV-1 integrase is not publicly available, a wealth of biochemical and genetic data has allowed for a detailed characterization of its binding site within the catalytic core domain (CCD) of the enzyme.
The binding of this compound is centered in the active site of the integrase, a region defined by the highly conserved D,D-35-E motif (comprising residues Asp64, Asp116, and Glu152). This motif is responsible for coordinating two divalent magnesium ions (Mg²⁺), which are essential for the catalytic activity of the enzyme.[1][2] this compound, like other INSTIs, functions by chelating these Mg²⁺ ions, effectively displacing them from their operational positions and thereby blocking the strand transfer reaction.[1]
Further defining the binding pocket are residues that confer resistance to this compound when mutated. The primary mutations associated with resistance to this compound are L74M, E92Q, and S230N.[3][4] These mutations are located in close proximity to the active site and are thought to either directly interfere with inhibitor binding or alter the conformation of the active site to reduce the inhibitor's affinity. The locations of these resistance mutations provide crucial insights into the specific amino acid residues that form the binding cavity for this compound.
Cross-linking studies have further refined our understanding of the this compound binding site. Inhibition of Schiff base and disulfide cross-linking by this compound suggests that the compound interacts with the donor viral cDNA binding site on the integrase enzyme.[5] This indicates that this compound occupies a space that overlaps with the binding site of the viral DNA substrate, providing a direct competitive mechanism for its inhibitory action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against HIV-1 integrase.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (Strand Transfer) | ~100 nM | In vitro strand transfer assay with assembled integrase-donor complex | [6] |
| IC₅₀ (3'-Processing) | >10 µM | In vitro 3'-processing assay | [6] |
| IC₅₀ (Disintegration) | >10 µM | In vitro disintegration assay | [6] |
| Mutation | Fold Change in Susceptibility | Reference |
| L74M | >10 | [3] |
| E92Q | >10 | [3] |
| S230N | >10 | [3] |
| Q148R | Significant cross-resistance | [3] |
| N155H | Significant cross-resistance | [3] |
Experimental Protocols
The characterization of the this compound binding site has been achieved through a combination of sophisticated biochemical and virological assays. Detailed methodologies for key experiments are provided below.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of integrase to insert a donor DNA substrate into a target DNA substrate, a process inhibited by INSTIs like this compound.
Materials:
-
Purified recombinant HIV-1 integrase
-
Donor DNA substrate (e.g., a biotinylated oligonucleotide mimicking the viral LTR U5 end)
-
Target DNA substrate (e.g., a digoxigenin-labeled oligonucleotide)
-
Assay buffer (containing a suitable buffer, salt, DTT, and MgCl₂)
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Plate reader
Protocol:
-
Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA substrate.
-
Wash the plate to remove unbound donor DNA.
-
Add purified HIV-1 integrase to the wells and incubate to allow for the formation of the integrase-donor DNA complex.
-
Add serial dilutions of this compound or control compounds to the wells and incubate.
-
Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction and incubate.
-
Wash the plate to remove unreacted components.
-
Add the anti-digoxigenin-HRP antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid changes (e.g., L74M, E92Q, S230N) into the integrase gene to assess their impact on this compound susceptibility.
Materials:
-
Plasmid DNA containing the wild-type HIV-1 integrase gene
-
Mutagenic primers containing the desired nucleotide changes
-
High-fidelity DNA polymerase
-
DPN I restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing reagents
Protocol:
-
Design and synthesize mutagenic primers that anneal to the integrase gene and contain the desired mutation.
-
Perform PCR using the wild-type integrase plasmid as a template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with DPN I. DPN I specifically cleaves methylated and hemimethylated DNA, thereby digesting the parental (wild-type) plasmid and leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transform the DPN I-treated DNA into competent E. coli cells.
-
Select for transformed cells and isolate the plasmid DNA.
-
Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Express and purify the mutant integrase protein for use in enzymatic assays or generate recombinant viruses carrying the mutation for cell-based susceptibility assays.
Schiff Base and Disulfide Cross-linking Assays
These assays are used to probe the proximity of the inhibitor to specific residues on the integrase or the viral DNA substrate. Inhibition of cross-linking by this compound provides evidence of its binding location.
Schiff Base Cross-linking Protocol:
-
Prepare a viral DNA oligonucleotide substrate containing an abasic site.
-
Incubate the modified DNA with purified HIV-1 integrase in the presence and absence of this compound.
-
A Schiff base can form between a lysine residue on the integrase and the aldehyde group of the abasic site.
-
Reduce the Schiff base with sodium borohydride to form a stable covalent bond.
-
Analyze the reaction products by SDS-PAGE and autoradiography (if the DNA is radiolabeled) to detect the formation of a covalent integrase-DNA complex.
-
A decrease in the cross-linked product in the presence of this compound indicates that the inhibitor binds at or near the site of cross-linking.
Disulfide Cross-linking Protocol:
-
Introduce a cysteine mutation at a specific position in the integrase enzyme (e.g., near the active site).
-
Synthesize a viral DNA oligonucleotide with a thiol-reactive group at a specific position.
-
Incubate the mutant integrase with the modified DNA in the presence and absence of this compound under oxidizing conditions.
-
A disulfide bond can form between the cysteine on the integrase and the thiol group on the DNA.
-
Analyze the reaction products by SDS-PAGE to detect the cross-linked complex.
-
Inhibition of cross-linking by this compound suggests the inhibitor's binding site is in close proximity to the engineered cysteine and the modified DNA base.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on HIV integrase.
Experimental Workflow for Binding Site Identification
Caption: Workflow for identifying the this compound binding site.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]
- 3. Resistance Mutations in HIV-1 Integrase Selected with Raltegravir or Elvitegravir Confer Reduced Susceptibility to a Diverse Panel of Integrase Inhibitors [natap.org]
- 4. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Profile of L-870810
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-870810 is a potent, small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. As a member of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds, this compound specifically targets the strand transfer step of viral DNA integration into the host genome, a critical process for HIV-1 replication. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and cell-based activity, resistance profile, and key pharmacokinetic and toxicological data that influenced its clinical development. While showing promise in early studies, its development was halted due to toxicity findings in preclinical animal models. This guide is intended to serve as a technical resource for researchers in the fields of virology and drug development.
Mechanism of Action
This compound is an integrase strand transfer inhibitor (INSTI).[1] The HIV-1 integrase enzyme is essential for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome.[2] This process occurs in two main steps: 3'-processing and strand transfer.[3] this compound specifically inhibits the strand transfer reaction.[4] The molecule contains a characteristic pharmacophore that chelates divalent metal ions (Mg2+) in the active site of the integrase enzyme.[5] This action prevents the binding of the host DNA to the pre-integration complex, thereby blocking the covalent linkage of the viral DNA to the host chromosome.[5][6]
In Vitro Pharmacology
This compound demonstrates potent inhibition of the HIV-1 integrase strand transfer reaction in biochemical assays.
| Parameter | Value | Assay Conditions |
| IC50 | 55 nM | Concerted integration with blunt-ended DNA substrates.[5] |
Experimental Protocol: HIV-1 Integrase Concerted Integration Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against HIV-1 integrase.
-
Preparation of Reagents:
-
Integrase (IN) Enzyme: Recombinant HIV-1 integrase is purified and stored at -80°C.
-
DNA Substrates: A blunt-ended viral DNA substrate (e.g., 1.6 kbp U5 DNA) is prepared and may be radiolabeled (e.g., 5'-32P) for detection.
-
Assay Buffer: A typical buffer consists of 20 mM HEPES (pH 7.0), 10 mM MgCl2, 5 mM DTT, 100 mM NaCl, 25 µM ZnCl2, and 10% polyethylene glycol.
-
Test Compound: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted.
-
-
Assay Procedure:
-
Specified concentrations of integrase are pre-incubated with the viral DNA substrate at 14°C for 15 minutes in the assay buffer to allow for the formation of the synaptic complex (SC).
-
The test compound (this compound) at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of a target DNA substrate.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA and proteinase K).
-
-
Product Detection and Analysis:
-
The integration products are separated by size using agarose gel electrophoresis.
-
The gel is dried and exposed to a phosphor screen or autoradiography film to visualize the radiolabeled DNA products.
-
The intensity of the bands corresponding to the integration products is quantified.
-
The concentration of the inhibitor that reduces the amount of product by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Antiviral Activity
This compound exhibits potent antiviral activity in cell culture-based assays.
| Parameter | Value | Assay Conditions |
| EC95 | 15 nM | In the presence of 10% Fetal Bovine Serum.[5] |
Experimental Protocol: Cell-Based HIV-1 Antiviral Assay
This protocol describes a general method for assessing the antiviral efficacy of a compound in a cellular context.
-
Cell Culture and Virus Stocks:
-
Cell Line: A human T-cell line susceptible to HIV-1 infection, such as MT-4 cells, is maintained in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in the chosen cell line, and the virus titer is determined.
-
-
Antiviral Assay:
-
MT-4 cells are seeded in a 96-well microtiter plate.
-
The test compound (this compound) is serially diluted and added to the cells.
-
The cells are then infected with a predetermined amount of HIV-1.
-
Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
The plates are incubated at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
-
Measurement of Viral Replication:
-
The extent of viral replication is quantified by measuring the amount of HIV-1 p24 core antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Alternatively, the cytopathic effect of the virus can be assessed using a cell viability assay (e.g., MTT assay), where a reduction in cell death indicates antiviral activity.[7]
-
-
Data Analysis:
-
The concentration of the compound that inhibits viral replication by 95% (EC95) is determined by plotting the percentage of inhibition of p24 production or the percentage of cell viability against the compound concentration.
-
Resistance Profile
In vitro studies have been conducted to select for HIV-1 variants with reduced susceptibility to this compound. These studies involve passaging the virus in the presence of escalating concentrations of the inhibitor.
| Mutation | Fold-Resistance to this compound |
| L74M, E92Q, S230N | Up to 110-fold after 60 passages[8] |
The emergence of these mutations highlights the potential for viral escape and underscores the importance of combination antiretroviral therapy.
Pharmacokinetics and Toxicology
The clinical development of this compound was discontinued due to toxicity observed in long-term animal studies.
| Species | Observed Toxicity | Dose and Duration | Specific Findings |
| Dog | Liver and Kidney Toxicity | Not publicly available | Not publicly available |
The lack of detailed public information on the dose, duration, and specific histopathological findings from these canine toxicology studies prevents a more in-depth analysis. However, the observation of significant organ toxicity was sufficient to halt further development of the compound for clinical use in humans.[2]
Conclusion
This compound is a potent inhibitor of HIV-1 integrase with a clear mechanism of action targeting the strand transfer step of viral integration. It demonstrated significant in vitro and cell-based antiviral activity. However, the emergence of resistance mutations in vitro and, most critically, the observation of liver and kidney toxicity in preclinical toxicology studies in dogs, led to the cessation of its clinical development. Despite its discontinuation, the study of this compound and its class of compounds has provided valuable insights into the development of next-generation integrase strand transfer inhibitors, which are now a cornerstone of modern antiretroviral therapy. This technical guide summarizes the key pharmacological attributes of this compound, providing a valuable resource for researchers in the ongoing effort to develop novel and safe antiviral agents.
References
- 1. Integrase Strand Transfer Inhibitor (INSTI) | NIH [clinicalinfo.hiv.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strand transfer inhibitors of HIV-1 integrase: bringing IN a new era of antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in human immunodeficiency virus type 1 integrase confer resistance to the naphthyridine L-870,810 and cross-resistance to the clinical trial drug GS-9137 - PubMed [pubmed.ncbi.nlm.nih.gov]
L-870810: An In-depth Technical Guide to the Inhibition of HIV-1 Integrase Strand Transfer
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent, small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase (IN) enzyme.[1][2] As a member of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide chemical class, this compound specifically targets the strand transfer step of viral DNA integration into the host genome, a critical stage in the HIV-1 replication cycle.[1][3] Although its clinical development was halted due to toxicity concerns in preclinical studies, this compound remains a significant research tool for understanding the mechanism of integrase inhibition and the development of resistance.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Mechanism of Action
HIV-1 integrase is a 32 kDa enzyme responsible for two key catalytic reactions: 3'-processing and strand transfer.[3][6] During 3'-processing, integrase removes a dinucleotide from each 3' end of the viral DNA.[3] In the subsequent strand transfer reaction, the processed 3'-hydroxyl ends of the viral DNA are covalently joined to the host cell's chromosomal DNA.[3]
This compound is a strand transfer-selective inhibitor.[1] It functions by binding to the catalytic core domain of the integrase enzyme, specifically to a complex formed between the integrase and the viral DNA ends.[3] The binding of this compound is thought to chelate the divalent metal ions (typically Mg2+) in the active site, which are essential for the strand transfer reaction.[4] This action prevents the stable association of the target host DNA with the pre-integration complex, thereby blocking the integration of the viral genome.[7]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key efficacy and resistance data.
| Parameter | Value | Description | Reference(s) |
| IC50 (Strand Transfer) | 8 nM | 50% inhibitory concentration against the in vitro strand transfer activity of recombinant HIV-1 integrase. | [4] |
| EC95 (Antiviral Activity) | 15 nM | 95% effective concentration for inhibiting HIV-1 replication in a cell-based assay. | [4] |
| CC50 (Cytotoxicity) | 123 µM | 50% cytotoxic concentration in human C8166 cells. | [8] |
| CC50 (Cytotoxicity) | 132 µM | 50% cytotoxic concentration in human C8166 cells (separate study). | [8] |
Table 1: In Vitro and Cell-Based Efficacy of this compound
The development of resistance is a critical aspect of antiretroviral drug development. Studies have identified several key mutations in the HIV-1 integrase enzyme that confer resistance to this compound.
| Integrase Mutations | Fold Change in Susceptibility | Description | Reference(s) |
| L74M, E92Q, S230N (cumulative) | 22-fold (20 passages) | Reduced susceptibility of HIV-1(IIIB) strain after in vitro passage in the presence of this compound. | [9] |
| 34-fold (40 passages) | [9] | ||
| 110-fold (60 passages) | [9] | ||
| V72I, F121Y, T125R (combined) | N/A | Mutations selected in vitro that confer resistance to this compound. | [1] |
Table 2: this compound Resistance Mutations and Fold Change in Susceptibility
Experimental Protocols
In Vitro Integrase Strand Transfer Assay (Non-Radioactive 96-Well Plate Format)
This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA Substrate (DS): A biotinylated oligonucleotide duplex corresponding to the HIV-1 U5 LTR end.
-
Target DNA Substrate (TS): A digoxigenin (DIG)-labeled oligonucleotide duplex.
-
Streptavidin-coated 96-well plates
-
Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2, 0.05% Brij-35)
-
Wash Buffer: (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer: (e.g., Wash Buffer with 1% BSA)
-
Anti-DIG-HRP conjugate (Antibody conjugated to Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Plate reader
Protocol:
-
Plate Coating: Add 100 µL of 10 µg/mL DS DNA in assay buffer to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C.
-
Washing: Aspirate the DS DNA solution and wash the wells three times with 200 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.
-
Integrase Binding: Wash the wells three times with 200 µL of assay buffer. Add 50 µL of recombinant HIV-1 integrase (e.g., 200 nM) in assay buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Inhibitor Addition: Add 25 µL of this compound or control compound at various concentrations (prepared in assay buffer with DMSO, ensuring the final DMSO concentration is ≤1%). Incubate for 15 minutes at room temperature.
-
Strand Transfer Reaction: Initiate the reaction by adding 25 µL of TS DNA (e.g., 50 nM) in assay buffer to each well. Incubate for 1-2 hours at 37°C.
-
Detection:
-
Wash the wells three times with 200 µL of wash buffer.
-
Add 100 µL of anti-DIG-HRP conjugate (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.
-
Wash the wells five times with 200 µL of wash buffer.
-
Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops (typically 10-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HIV-1 Replication Assay
This assay measures the antiviral activity of a compound against HIV-1 replication in a cell culture system.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., MT-4, PM1, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 viral stock (e.g., HIV-1IIIB or a clinical isolate)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and control compounds
-
Method for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay, or a reporter virus system)
-
Method for assessing cell viability (e.g., MTT or CellTiter-Glo assay)
Protocol:
-
Cell Plating: Seed the target cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells. Include a no-drug control.
-
Infection: Add a predetermined amount of HIV-1 viral stock to each well to achieve a desired multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication:
-
p24 ELISA: Collect the cell culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit.
-
Reverse Transcriptase (RT) Assay: Measure the RT activity in the culture supernatant.
-
-
Cytotoxicity Assessment: In a parallel plate without virus, treat the cells with the same concentrations of the compounds to assess cytotoxicity using an appropriate cell viability assay.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration relative to the no-drug control. Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI) can be calculated as CC50/EC50.
Visualizations
Signaling Pathway of HIV-1 Integrase Strand Transfer and Inhibition by this compound
Caption: Mechanism of HIV-1 integrase strand transfer and its inhibition by this compound.
Experimental Workflow for In Vitro Integrase Strand Transfer Assay
Caption: Workflow for a non-radioactive in vitro integrase strand transfer assay.
Conclusion
This compound is a well-characterized inhibitor of HIV-1 integrase strand transfer, providing a valuable tool for studying the enzyme's function and the mechanisms of drug resistance. While not a clinical candidate, the data and methodologies associated with this compound have contributed significantly to the development of subsequent, successful integrase inhibitors. The information presented in this guide offers a detailed resource for researchers working in the field of HIV drug discovery and development.
References
- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Catalytically-active complex of HIV-1 integrase with a viral DNA substrate binds anti-integrase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mutations in human immunodeficiency virus type 1 integrase confer resistance to the naphthyridine L-870,810 and cross-resistance to the clinical trial drug GS-9137 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of L-870,810: An Investigational HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for L-870,810, a potent, small-molecule inhibitor of HIV-1 integrase. L-870,810, a member of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds, demonstrated significant antiviral activity in cell culture and favorable pharmacokinetic properties in early preclinical studies.[1] However, its development was halted due to toxicity observed in long-term animal studies.[2][3] This document summarizes the key findings from its preclinical evaluation, including its mechanism of action, in vitro efficacy, pharmacokinetic profile, and toxicology.
Mechanism of Action
L-870,810 is a strand transfer inhibitor of HIV-1 integrase.[1] The integration of the viral DNA into the host cell's genome is a critical step in the HIV-1 replication cycle, mediated by the viral enzyme integrase. This process involves two key catalytic reactions: 3'-processing and strand transfer.[3] L-870,810 specifically inhibits the strand transfer step, preventing the covalent insertion of the viral DNA into the host chromosome.[1][4] This mechanism is shared with other integrase inhibitors, such as the diketo acid series, although L-870,810 has shown a distinct resistance profile.[1]
dot
Caption: HIV-1 Replication Cycle and the inhibitory action of L-870,810 on the integration step.
In Vitro Efficacy
L-870,810 demonstrated potent anti-HIV-1 activity in cell-based assays. The following table summarizes the key in vitro efficacy data.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 55 nM | Concerted Integration (blunt-ended DNA) | [4] |
| IC95 | 15 nM | Cell-based assay (10% FBS) | [4] |
| EC95 | 15 nM | Cell-based assay | [2] |
Experimental Protocols
Integrase Strand Transfer Assay (General Protocol)
While the specific protocol for L-870,810 is not publicly available, a general methodology for assessing HIV-1 integrase strand transfer inhibition is as follows:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a pre-processed viral DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.
-
Inhibitor Addition: L-870,810 at varying concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for the strand transfer reaction to occur.
-
Product Detection: The products of the strand transfer reaction are separated by gel electrophoresis and visualized, often using radiolabeled or fluorescently tagged DNA substrates.
-
Data Analysis: The intensity of the product bands is quantified to determine the extent of inhibition at each drug concentration, and the IC50 value is calculated.
dot
Caption: A generalized workflow for an in vitro HIV-1 integrase strand transfer assay.
Cell-Based Antiviral Activity Assay (General Protocol)
The EC95 (the concentration required to inhibit viral replication by 95%) is determined using a cell-based assay. A general protocol is outlined below:
-
Cell Seeding: A suitable host cell line (e.g., MT-4 cells) is seeded in a multi-well plate.
-
Drug Treatment: The cells are treated with serial dilutions of L-870,810.
-
Viral Infection: The cells are then infected with a laboratory-adapted strain of HIV-1.
-
Incubation: The infected cells are incubated for a period of several days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of the viral enzyme reverse transcriptase.
-
Cell Viability Assay (e.g., MTT assay): Measures the cytopathic effect of the virus on the host cells.
-
-
Data Analysis: The data is used to generate a dose-response curve, from which the EC95 value is calculated.
Pharmacokinetics
L-870,810 exhibited good pharmacokinetic properties in preclinical animal models, including oral bioavailability.
| Species | Parameter | Value | Reference |
| Rhesus Macaques | Oral Bioavailability | >60% | [2] |
| Rhesus Macaques | Half-life | ~5 hours | [2] |
| Dogs | N/A | N/A | [2][3] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC in different species are not publicly available.
Toxicology
The clinical development of L-870,810 was terminated due to toxicity observed in long-term studies in dogs.
| Species | Findings | Reference |
| Dogs | Liver and kidney toxicity | [2][3] |
Note: Specific details regarding the dose levels, duration of the studies, and the nature of the histopathological findings are not publicly available.
Resistance
Viruses selected for resistance to L-870,810 contained mutations at residues 72, 121, and 125 of the integrase enzyme.[1] Importantly, these mutations did not confer cross-resistance to inhibitors from the diketo acid series, suggesting that L-870,810 interacts with a distinct region within the integrase active site.[1]
dot
Caption: Resistance mutation profile of L-870,810, highlighting the lack of cross-resistance with diketo acid inhibitors.
Conclusion
L-870,810 was a promising preclinical candidate from a novel class of HIV-1 integrase strand transfer inhibitors. It demonstrated potent in vitro antiviral activity and favorable pharmacokinetic properties. However, the emergence of liver and kidney toxicity in long-term dog studies led to the cessation of its development. The distinct resistance profile of L-870,810 provided valuable insights into the structure-activity relationships of integrase inhibitors and informed the development of subsequent generations of these crucial antiretroviral agents. The preclinical data, though incomplete in the public domain, underscores the critical role of comprehensive toxicological evaluation in the drug development process.
References
L-870810: A Technical Overview of a Novel Naphthyridine-Based HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent and specific small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, a critical enzyme for viral replication. Belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds, this compound targets the strand transfer step of the integration process, effectively preventing the insertion of the viral DNA into the host cell's genome. This document provides an in-depth technical guide on this compound, summarizing its mechanism of action, antiviral activity, resistance profile, and the experimental methodologies used in its characterization.
Core Mechanism of Action
This compound exerts its anti-retroviral effect by specifically inhibiting the strand transfer (ST) activity of HIV-1 integrase. This enzyme catalyzes two key reactions: 3'-processing of the viral DNA ends and the subsequent covalent insertion of this processed viral DNA into the host chromosome. This compound does not significantly inhibit the 3'-processing step but potently blocks the strand transfer reaction. The proposed mechanism involves the chelation of divalent metal ions (typically Mg2+ or Mn2+) in the active site of the integrase enzyme, which are essential for its catalytic function. By binding to this active site, this compound prevents the stable association of the target host DNA, thereby halting the integration process and viral replication.
Data Presentation
Antiviral Activity and Cytotoxicity
The in vitro antiviral activity and cytotoxicity of this compound have been evaluated in various cell-based assays. The following table summarizes key quantitative data.
| Assay Type | Cell Line | Virus Strain | Measurement | Value | Reference |
| Antiviral Activity | MT-4 | HIV-1 (IIIB) | EC50 | 0.064 µM | [1] |
| Antiviral Activity | MT-4 | HIV-1 RIN | EC50 | > 10 µM (Resistant) | [1] |
| Cytotoxicity | C8166 | - | CC50 | 123 µM | |
| Cytotoxicity | MT-4 | - | CC50 | > 100 µM | [1] |
| Integrase Inhibition (ST) | In vitro | Recombinant Integrase | IC50 | 8 nM |
EC50: 50% effective concentration for inhibition of viral replication. CC50: 50% cytotoxic concentration. IC50: 50% inhibitory concentration.
Resistance Profile
A key feature of this compound is its distinct resistance profile compared to other classes of integrase inhibitors, such as the diketo acid derivatives. Resistance to this compound is associated with specific mutations in the HIV-1 integrase gene.
| Primary Resistance Mutations | Fold-Change in EC50 (this compound) | Cross-Resistance to Diketo Acids | Reference |
| T66I, V72I, F121Y, V125A | Significant increase | No | |
| L74M, E92Q, S230N | 22 to 110-fold increase | Minimal | [1] |
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary. However, the following sections describe the general methodologies for the key assays used to characterize this compound.
In Vitro Integrase Strand Transfer (ST) Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends (donor substrate), often labeled with biotin.
-
Target DNA substrate, often labeled with a detectable marker (e.g., digoxigenin).
-
Assay buffer (containing a divalent cation, typically MgCl2 or MnCl2).
-
Streptavidin-coated microplates.
-
Detection reagents (e.g., anti-digoxigenin antibody conjugated to horseradish peroxidase and a suitable substrate).
-
This compound or other test compounds.
Procedure:
-
Plate Coating: Streptavidin-coated microplates are incubated with the biotinylated donor DNA substrate to allow for binding.
-
Washing: Unbound donor DNA is removed by washing the plate with a suitable buffer.
-
Integrase Binding: Recombinant HIV-1 integrase is added to the wells and incubated to allow for binding to the donor DNA.
-
Inhibitor Addition: Serial dilutions of this compound or other test compounds are added to the wells and incubated.
-
Strand Transfer Reaction: The digoxigenin-labeled target DNA is added to initiate the strand transfer reaction. The plate is incubated to allow the reaction to proceed.
-
Detection: The plate is washed to remove unreacted components. An anti-digoxigenin antibody-HRP conjugate is added, followed by a colorimetric substrate.
-
Data Analysis: The absorbance is measured, and the IC50 value is calculated as the concentration of the inhibitor that reduces the strand transfer activity by 50%.
Cell-Based Antiviral Activity Assay (MTT Assay)
This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context and assesses its cytotoxicity.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, C8166).
-
HIV-1 viral stock.
-
Culture medium.
-
This compound or other test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidic isopropanol).
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate.
-
Infection and Treatment: Cells are infected with a predetermined amount of HIV-1 and simultaneously treated with serial dilutions of this compound. Control wells include uninfected cells, infected untreated cells, and cells treated with the compound in the absence of virus (for cytotoxicity).
-
Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization buffer is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is read on a plate reader. The EC50 is calculated as the compound concentration that protects 50% of cells from virus-induced cell death. The CC50 is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.
Mandatory Visualization
HIV-1 Replication Cycle and the Role of this compound
Caption: HIV-1 replication cycle with the specific inhibitory action of this compound on the integration step.
Mechanism of this compound Mediated Inhibition of Strand Transfer
Caption: this compound inhibits HIV-1 integrase by binding to the active site and preventing strand transfer.
References
Methodological & Application
Application Notes and Protocols for L-870810 in Cell-Based Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. As a member of the naphthyridine carboxamide class of antiretroviral compounds, this compound targets the strand transfer step of viral DNA integration into the host cell genome, a critical stage in the HIV-1 replication cycle.[1][2] These application notes provide detailed methodologies for utilizing this compound in common cell-based antiviral assays to determine its efficacy and cytotoxicity.
Mechanism of Action
This compound exerts its antiviral effect by binding to the active site of the HIV-1 integrase enzyme. This binding is facilitated by the chelation of divalent magnesium ions (Mg2+), which are essential cofactors for the catalytic activity of the integrase. By occupying the active site, this compound physically obstructs the binding of the viral DNA substrate, thereby preventing the covalent insertion of the viral genome into the host chromosome. This targeted inhibition of strand transfer effectively halts the viral replication process.
Quantitative Antiviral Activity of this compound
The antiviral potency of this compound has been evaluated in various cell-based assays. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Cell Line | Virus Strain | Assay Method | Reference |
| IC50 | 8 nM | - | Recombinant IN | Strand Transfer Assay | [2] |
| EC95 | 15 nM | MT-4 | HIV-1 | Cell-based assay | [2] |
| EC50 | ~50 nM | 293T | HTLV-1 (recombinant) | Cell-free infection | [3] |
Note: IC50 (half-maximal inhibitory concentration) and EC50/EC95 (half-maximal/95% effective concentration) values can vary depending on the specific experimental conditions, including the cell line, virus strain, multiplicity of infection (MOI), and the presence of serum proteins.
Experimental Protocols
HIV-1 p24 Antigen ELISA Assay
This assay quantifies the amount of HIV-1 p24 capsid protein produced in cell culture, which is a direct indicator of viral replication. A reduction in p24 levels in the presence of an antiviral compound indicates its inhibitory activity.
Materials:
-
Cell Line: Human T-lymphoid cell lines susceptible to HIV-1 infection (e.g., MT-4, PM1, CEMx174).
-
Virus: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or clinical isolates.
-
This compound: Prepare a stock solution in dimethyl sulfoxide (DMSO) and make serial dilutions in culture medium.
-
HIV-1 p24 Antigen ELISA Kit: Commercially available kits (follow manufacturer's instructions).
-
96-well cell culture plates.
-
Complete cell culture medium.
Procedure:
-
Cell Seeding: Seed the selected T-cell line into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Addition: Add 50 µL of serially diluted this compound to the appropriate wells. Include a "no drug" control (vehicle only) and a "no virus" control.
-
Virus Infection: Add 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI) to each well (except the "no virus" control).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-7 days.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the kit manufacturer's protocol.[4][5][6]
-
Data Analysis: Determine the concentration of p24 in each well by comparing the absorbance values to a standard curve. Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Single-Round Infectivity Assay (Luciferase Reporter)
This assay utilizes a recombinant HIV-1 that carries a reporter gene (e.g., luciferase) in place of a gene essential for replication. The virus can infect cells and express the reporter gene, but cannot produce infectious progeny. The level of reporter gene expression is proportional to the initial infection event.
Materials:
-
Cell Line: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene).
-
Virus: Env-pseudotyped HIV-1 luciferase reporter virus.
-
This compound: Prepare a stock solution in DMSO and make serial dilutions in culture medium.
-
Luciferase assay reagent.
-
96-well white, opaque cell culture plates.
-
Complete cell culture medium.
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well white, opaque plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Compound and Virus Co-incubation: In a separate plate, pre-incubate serial dilutions of this compound with the pseudotyped virus for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the TZM-bl cells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.[7][8][9][10][11]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
Cell Line: The same cell line used in the antiviral assay.
-
This compound: Prepare serial dilutions in culture medium.
-
Cell Viability Reagent: (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo).
-
96-well cell culture plates.
-
Complete cell culture medium.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "no drug" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Cell Viability Measurement: Add the cell viability reagent to the wells and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.[12][13][14][15]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control. Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of viability against the log of the this compound concentration.
Selectivity Index (SI): The selectivity index is a measure of the therapeutic window of a compound and is calculated as: SI = CC50 / IC50 (or EC50) A higher SI value indicates a more favorable safety profile.
Visualizations
Caption: HIV-1 Replication Cycle and the Point of Inhibition by this compound.
Caption: General Workflow for a Cell-Based Antiviral Assay.
References
- 1. | BioWorld [bioworld.com]
- 2. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. goldengatebio.com [goldengatebio.com]
- 5. Detection of HIV-1 p24 antigen in patients with varying degrees of viremia using an ELISA with a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Application Notes and Protocols: Recombinant HIV-1 Integrase Assay with L-870810
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is an essential enzyme for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key catalytic activities: 3'-processing and strand transfer.[1] Due to its crucial role in the viral life cycle and the absence of a human homolog, HIV-1 integrase is a prime target for antiretroviral drug development. L-870,810 is a potent inhibitor of HIV-1 integrase, belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds.[2][3] It specifically inhibits the strand transfer step of the integration process.[2] This document provides detailed application notes and protocols for performing a recombinant HIV-1 integrase assay to evaluate the inhibitory activity of compounds like L-870,810.
Data Presentation: Inhibitory Activity against HIV-1 Integrase
The following table summarizes the in vitro inhibitory activity of L-870,810 and other reference compounds against the strand transfer activity of recombinant HIV-1 integrase.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| L-870,810 | HIV-1 Integrase (Strand Transfer) | Biochemical | 8 | [4] |
| Raltegravir | HIV-1 Integrase (Strand Transfer) | Biochemical | 85 | [4] |
| L-731,988 | HIV-1 Integrase (Strand Transfer) | Biochemical | 80 | [4] |
| S-1360 | HIV-1 Integrase | Biochemical | 20 | |
| 5-CITEP | HIV-1 Integrase (Strand Transfer) | Biochemical | 650 | [4] |
Signaling Pathway: HIV-1 Integration and Inhibition by L-870,810
The integration of HIV-1 DNA into the host genome is a two-step process catalyzed by integrase. L-870,810 acts as a strand transfer inhibitor, blocking the second key step of this pathway.
Caption: HIV-1 integration pathway and the mechanism of action of L-870,810.
Experimental Workflow: Recombinant HIV-1 Integrase Assay
The following diagram outlines the major steps in a typical non-radioactive, plate-based recombinant HIV-1 integrase assay.
Caption: Experimental workflow for the recombinant HIV-1 integrase assay.
Experimental Protocols
Materials and Reagents
-
Recombinant full-length HIV-1 Integrase
-
L-870,810 (or other test compounds) dissolved in DMSO
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded donor substrate (DS) DNA (mimicking HIV-1 LTR U5 end)
-
Double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., Digoxigenin)
-
HRP-labeled anti-Digoxigenin antibody (or antibody corresponding to the TS DNA modification)
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2, 0.05% Brij-35)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 2% BSA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Assay Protocol
-
Plate Preparation:
-
Dilute the biotinylated DS DNA to the desired concentration in Reaction Buffer.
-
Add 100 µL of the diluted DS DNA to each well of the streptavidin-coated 96-well plate.
-
Incubate for 1-2 hours at 37°C to allow for binding of the DS DNA to the plate.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Integrase and Inhibitor Addition:
-
Dilute the recombinant HIV-1 integrase to the working concentration in ice-cold Reaction Buffer.
-
Prepare serial dilutions of L-870,810 and control compounds in Reaction Buffer containing a final DMSO concentration of 1% or less.
-
Add 50 µL of the diluted integrase to each well.
-
Immediately add 25 µL of the diluted inhibitor or control solution to the appropriate wells. For control wells (no inhibitor), add 25 µL of Reaction Buffer with the corresponding DMSO concentration.
-
Incubate for 30 minutes at 37°C.
-
-
Strand Transfer Reaction:
-
Dilute the TS DNA to the desired concentration in Reaction Buffer.
-
Add 25 µL of the diluted TS DNA to each well to initiate the strand transfer reaction.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Dilute the HRP-labeled antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate at room temperature in the dark for 10-30 minutes, or until sufficient color development is observed.
-
Add 100 µL of Stop Solution to each well to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the no-enzyme control wells from all other absorbance values.
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Absorbance of test well / Absorbance of no-inhibitor control well))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces the enzyme activity by 50%).
References
- 1. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-870810 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent and specific small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1] As a member of the naphthyridine carboxamide class of inhibitors, this compound targets the strand transfer step of viral DNA integration into the host cell genome, a critical stage in the HIV-1 replication cycle.[1] These application notes provide detailed protocols for the preparation and use of this compound in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions and experimental dilutions.
| Property | Value | Reference |
| Chemical Name | 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide | [1] |
| Molecular Formula | C₂₀H₁₉FN₄O₄S | [1] |
| Molecular Weight | 430.45 g/mol | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Mechanism of Action
This compound specifically inhibits the strand transfer activity of HIV-1 integrase. This enzyme is responsible for inserting the viral DNA into the host cell's chromosome. The inhibition of this process effectively halts the viral replication cycle.
References
Determining the IC50 of L-870,810 Against HIV-1 Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the HIV-1 integrase inhibitor L-870,810, including its mechanism of action and its inhibitory activity against both wild-type and resistant strains of HIV-1. Detailed protocols for determining the 50% inhibitory concentration (IC50) of L-870,810 are provided, along with data summarizing its potency. Visual diagrams illustrating the drug's mechanism and the experimental workflow are included to facilitate understanding and implementation in a research setting.
Introduction
L-870,810 is a potent, small-molecule inhibitor that targets the strand transfer activity of HIV-1 integrase, a crucial enzyme for the integration of the viral DNA into the host cell genome.[1] As a member of the naphthyridine carboxamide class of inhibitors, it represents an important area of research in the development of antiretroviral therapies.[1] Understanding its potency against various viral strains, including those that have developed resistance, is critical for its potential clinical application and for the development of next-generation integrase inhibitors.
Data Presentation: IC50 of L-870,810 Against HIV-1 Strains
The inhibitory activity of L-870,810 is quantified by its IC50 value, the concentration of the drug required to inhibit 50% of viral replication in vitro. The following tables summarize the IC50 values of L-870,810 against wild-type HIV-1 and strains with specific resistance mutations in the integrase gene.
| HIV-1 Strain | Cell Line | IC50 (nM) | Fold Change in Resistance | Reference |
| HIV-1 (IIIB) Wild-Type | MT-4 | 7.1 | 1.0 | [2] |
Table 1: Inhibitory Activity of L-870,810 against Wild-Type HIV-1. This table presents the baseline 50% effective concentration (EC50), which is analogous to the IC50 in this context, of L-870,810 against the wild-type HIV-1(IIIB) strain in MT-4 cells.
| Integrase Mutation(s) | HIV-1 Strain | Cell Line | Calculated IC50 (nM) | Fold Change in Resistance | Reference |
| E92Q | Recombinant NL4.3 | MT-4 | 130.0 | 18.3 | |
| L74M, E92Q | HIV-1 (IIIB) | MT-4 | 156.2 | 22 | |
| L74M, E92Q | HIV-1 (IIIB) | MT-4 | 241.4 | 34 | |
| L74M, E92Q, S230N | HIV-1 (IIIB) | MT-4 | 781.0 | 110 |
Table 2: Inhibitory Activity of L-870,810 against Resistant HIV-1 Strains. This table details the impact of specific mutations within the HIV-1 integrase enzyme on the inhibitory activity of L-870,810. The IC50 values for the mutant strains were calculated based on the reported fold change in resistance relative to the wild-type HIV-1(IIIB) strain.
Mechanism of Action of L-870,810
L-870,810 functions as an HIV-1 integrase strand transfer inhibitor (INSTI). After the viral RNA is reverse-transcribed into double-stranded DNA, the integrase enzyme processes the 3' ends of this viral DNA. The pre-integration complex (PIC), containing the viral DNA and integrase, is then transported into the nucleus. The primary function of integrase is to catalyze the insertion, or "strand transfer," of this viral DNA into the host cell's genome. L-870,810 specifically binds to the active site of the integrase enzyme, chelating the divalent metal ions that are essential for its catalytic activity. This prevents the strand transfer step, thereby blocking the integration of the viral genome and halting the viral replication cycle.
Caption: Mechanism of action of L-870,810 in the HIV-1 life cycle.
Experimental Protocols
Determining the IC50 of L-870,810 using a Single-Cycle Infectivity Assay with p24 Readout
This protocol describes a method to determine the concentration of L-870,810 that inhibits 50% of HIV-1 replication in a single round of infection. The readout for viral replication is the quantification of the HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials and Reagents:
-
Cell Line: MT-4 (human T-cell line) or other susceptible cell lines (e.g., CEM-GXR).
-
HIV-1 Strains: Laboratory-adapted strains (e.g., HIV-1 IIIB, NL4-3) or clinical isolates.
-
L-870,810: Stock solution of known concentration, typically in DMSO.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
96-well cell culture plates.
-
HIV-1 p24 Antigen Capture ELISA Kit.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Experimental Workflow:
Caption: Experimental workflow for IC50 determination.
Procedure:
-
Cell Preparation:
-
Culture MT-4 cells in complete RPMI 1640 medium.
-
On the day of the assay, count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Drug Dilution:
-
Prepare a series of 2-fold or 3-fold dilutions of L-870,810 in culture medium, starting from a high concentration (e.g., 1 µM).
-
Include a "no drug" control (medium with the same concentration of DMSO as the highest drug concentration) and a "no virus" control.
-
-
Drug Addition and Infection:
-
Add 50 µL of each drug dilution to the appropriate wells containing the cells.
-
Immediately after adding the drug, add 50 µL of a pre-titered HIV-1 stock to each well (except the "no virus" control). The amount of virus should be sufficient to yield a detectable p24 signal after the incubation period.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48 to 72 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant from each well for p24 analysis.
-
-
p24 ELISA:
-
Perform the p24 ELISA according to the manufacturer's instructions. This typically involves adding the cell culture supernatants to an antibody-coated plate, followed by a series of incubation and wash steps with detection antibodies and a substrate.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve using the p24 standards provided in the ELISA kit to determine the concentration of p24 in each sample.
-
Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control.
-
Plot the percentage of inhibition versus the log of the drug concentration and use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Conclusion
L-870,810 is a potent inhibitor of wild-type HIV-1, but its efficacy can be significantly reduced by specific mutations in the integrase enzyme. The provided protocols and data serve as a valuable resource for researchers investigating the activity of L-870,810 and other integrase inhibitors. Consistent and standardized methodologies are crucial for the accurate assessment of antiviral potency and the characterization of resistance profiles, which are essential for the advancement of new antiretroviral therapies.
References
Application Notes and Protocols: L-870810 for Studying HIV Integrase Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is one of the three essential enzymes required for viral replication, making it a critical target for antiretroviral therapy.[1] This enzyme catalyzes the integration of the viral DNA into the host cell's genome, a crucial step for establishing a productive and persistent infection.[2][3][4] L-870810, a member of the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds, is a potent, small-molecule inhibitor of HIV-1 integrase.[1][5] It specifically targets the strand transfer step of the integration process.[5] Although its clinical development was halted due to toxicity in preclinical studies, this compound remains a valuable research tool for elucidating the mechanism of HIV integration and for studying the development of drug resistance.[2][6]
Mechanism of Action
The integration of viral DNA is a two-step process catalyzed by HIV integrase. First, in the cytoplasm, the enzyme performs '3'-processing,' where it removes two nucleotides from each 3' end of the viral DNA.[2] The resulting pre-integration complex (PIC) is then transported to the nucleus. The second step is 'strand transfer,' where the processed 3' ends of the viral DNA are covalently joined to the host cell's chromosomal DNA.[2]
This compound is an integrase strand transfer inhibitor (INSTI).[5] It functions by binding to the active site of the integrase enzyme, specifically within the complex formed between the enzyme and the viral DNA ends (the intasome).[7] The binding of this compound does not significantly affect the 3'-processing step at low nanomolar concentrations.[7] Instead, it potently blocks the subsequent strand transfer reaction, preventing the insertion of the viral genome into the host DNA.[5][7] This mechanism is shared with other INSTIs, including diketo acid derivatives, which chelate the Mg²⁺ ions in the enzyme's active site.[7]
Data Presentation
The inhibitory activity of this compound has been quantified in various assays. The following table summarizes key quantitative data for easy comparison.
| Parameter | Assay Type | Substrate | Value | Reference(s) |
| IC₅₀ | Strand Transfer | Recombinant IN, Oligonucleotides | 8 nM | [6][7] |
| IC₅₀ | Concerted Integration | Blunt-ended DNA | 55 nM | [7] |
| EC₉₅ | Antiviral Activity | Cell-based (in 10% FBS) | 15 nM | [6][7] |
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
-
EC₉₅ (95% Effective Concentration): The concentration of the drug required for 95% of the maximum antiviral effect in cell culture.
Experimental Protocols
This compound is a key reagent in biochemical and cell-based assays designed to study HIV integrase function. Below are detailed methodologies for fundamental experiments.
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of integrase to join a pre-processed viral DNA mimic (donor DNA) to a target DNA substrate. This compound is used as a positive control for inhibition. An electrochemiluminescent (ECL) format is common for high-throughput screening.[8]
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor DNA oligonucleotide mimicking the processed U5 LTR end.
-
Ruthenium-labeled target DNA oligonucleotide.
-
This compound (and other test compounds) dissolved in DMSO.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, 4 µM ZnCl₂.
-
Streptavidin-coated microplates.
-
ECL analyzer.
Methodology:
-
Prepare the reaction mixture by combining recombinant HIV-1 integrase (final concentration ~250 nM) with the biotinylated donor DNA in the assay buffer.[8]
-
Add serial dilutions of this compound or DMSO (vehicle control) to the mixture.
-
Incubate for 30 minutes at 37°C to allow the formation of the integrase-DNA complex and inhibitor binding.[8]
-
Initiate the strand transfer reaction by adding the ruthenium-labeled target DNA.
-
Continue incubation for 60 minutes at 37°C.
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at room temperature to capture the biotinylated donor DNA.
-
Wash the plate to remove unbound components.
-
Add read buffer and analyze the plate on an ECL analyzer. The light signal is generated by the ruthenium label on the target DNA that has been integrated into the captured donor DNA.
-
Plot the signal against the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: In Vitro HIV-1 Integrase 3'-Processing Assay
This assay measures the initial nucleolytic activity of integrase. This compound is not expected to be a potent inhibitor in this assay and can be used to demonstrate selectivity for the strand transfer step. A real-time PCR-based method offers high sensitivity.[9]
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated, double-stranded DNA substrate (e.g., 100-mer) mimicking the U5 LTR end with the conserved CA dinucleotide.[9]
-
This compound and a known 3'-processing inhibitor (if available) dissolved in DMSO.
-
Assay Buffer: Same as for the strand transfer assay.
-
Avidin-coated PCR tubes.[9]
-
PCR primers and probe designed to amplify the unprocessed LTR substrate.
-
Real-time PCR instrument.
Methodology:
-
Set up the 3'-processing reaction by combining HIV-1 integrase with the biotinylated LTR substrate in the assay buffer.
-
Add serial dilutions of this compound, control compounds, or DMSO.
-
Incubate the reaction for 60 minutes at 37°C. During this time, integrase will cleave the biotinylated dinucleotide from the 3' end of the substrate.[9]
-
Transfer the reaction mixture to an avidin-coated PCR tube and incubate to allow the binding of any biotinylated components (i.e., the cleaved dinucleotide and any remaining unprocessed substrate).
-
Wash the tubes to remove the integrase and the processed, non-biotinylated DNA. The amount of unprocessed substrate bound to the tube is inversely proportional to the enzyme's activity.
-
Perform real-time PCR using primers that anneal to the bound, unprocessed LTR substrate.
-
The resulting PCR signal will decrease as integrase activity increases. Plot the signal against inhibitor concentration to assess any effect on 3'-processing.
Resistance Studies
The study of resistance provides critical insights into the inhibitor's binding site and mechanism. In vitro selection studies with this compound have identified specific mutations within the integrase gene that confer reduced susceptibility.
-
Key Resistance Mutations: Viruses selected for resistance to this compound have been found to contain mutations at integrase residues 72, 121, and 125.[5]
-
In Vitro Passage: Serial passage of HIV-1 in the presence of increasing concentrations of this compound selected for successive mutations, including L74M, E92Q, and S230N, resulting in a 22- to 110-fold decrease in susceptibility.[10]
-
Cross-Resistance: Importantly, mutations conferring resistance to this compound did not cause resistance to earlier diketo acid inhibitors, and vice-versa, suggesting distinct interactions within the active site.[5] However, this compound-resistant variants showed significant cross-resistance to the clinical trial drug GS-9137 (Elvitegravir).[10]
Clinical Context and Conclusion
This compound was the first integrase inhibitor to demonstrate a reduction in viral load in patients infected with HIV-1.[2] Despite its potent antiviral activity and good pharmacokinetic properties, its development was discontinued due to the observation of liver and kidney toxicity in long-term animal studies.[2][6][11]
References
- 1. | BioWorld [bioworld.com]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrase | NIH [clinicalinfo.hiv.gov]
- 4. Integrase - Wikipedia [en.wikipedia.org]
- 5. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Integrase Inhibitors Acting outside the Active Site Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutations in human immunodeficiency virus type 1 integrase confer resistance to the naphthyridine L-870,810 and cross-resistance to the clinical trial drug GS-9137 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of L-870810 in Virology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of L-870810, a potent and specific inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) integrase. This document includes a summary of its mechanism of action, quantitative antiviral activity, and detailed protocols for key in vitro experiments.
Introduction
This compound is a member of the naphthyridine carboxamide class of compounds that specifically targets the strand transfer step of HIV-1 integration.[1][2] By chelating Mg++ ions in the active site of the integrase enzyme, this compound prevents the covalent insertion of the viral DNA into the host cell's genome, a critical step for the establishment of a persistent infection. This mode of action makes it a valuable tool for studying the HIV-1 replication cycle and a lead compound in the development of antiretroviral therapies.
Mechanism of Action
This compound functions as an integrase strand transfer inhibitor (INSTI). The HIV-1 integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. While this compound does not significantly affect 3'-processing at low nanomolar concentrations, it potently inhibits the strand transfer reaction. The inhibitor binds to the pre-integration complex (PIC), which consists of the viral DNA and integrase, altering its structure and rendering it catalytically inactive for integration into the host chromosome. This leads to an accumulation of unintegrated viral DNA.[3]
Quantitative Antiviral Activity
The antiviral potency of this compound has been evaluated in various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Target | Metric | Value (nM) | Reference(s) |
| Biochemical Assay | Recombinant HIV-1 Integrase (Strand Transfer) | IC50 | 8 | |
| Biochemical Assay | Recombinant HIV-1 Integrase (Concerted Integration) | IC50 | 55 | |
| Cell-Based Assay | HIV-1 Replication in cell culture | EC95 | 15 | [4] |
| Biochemical Assay | Recombinant HIV-1 Integrase (Strand Transfer) | IC50 | 118 | [3] |
IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. EC95 (95% effective concentration): The concentration of the drug that is required for 95% of the maximum effect in a cell-based assay.
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (Biochemical Assay)
This protocol is designed to measure the inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates:
-
Donor DNA (biotin-labeled)
-
Target DNA (digoxigenin-labeled)
-
-
Assay Buffer (e.g., 25 mM MOPS pH 7.2, 10 mM MgCl2, 5 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader
Procedure:
-
Immobilize Donor DNA: Add 100 µL of biotin-labeled donor DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C.
-
Wash: Wash the plate three times with 200 µL of Wash Buffer per well to remove unbound donor DNA.
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Enzyme and Inhibitor Incubation: Add 20 µL of the diluted test compound or control to the wells. Add 20 µL of diluted HIV-1 integrase (e.g., 200 nM final concentration) to each well. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate Strand Transfer: Add 10 µL of the diluted digoxigenin-labeled target DNA to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of anti-digoxigenin-HRP conjugate (diluted in Wash Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based HIV-1 Antiviral Assay
This protocol is designed to determine the efficacy of this compound in inhibiting HIV-1 replication in a cell culture system.
Materials:
-
Susceptible host cells (e.g., MT-4 cells, TZM-bl cells)
-
HIV-1 viral stock (e.g., HIV-1 IIIB, NL4-3)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plates
-
Method for quantifying viral replication:
-
p24 Antigen ELISA kit
-
Luciferase assay reagent (for TZM-bl cells)
-
-
Cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight if necessary.
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted this compound to the wells.
-
Add a pre-titered amount of HIV-1 virus stock to each well (except for mock-infected controls).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
-
Quantify Viral Replication:
-
p24 ELISA: Collect the cell culture supernatant and quantify the amount of p24 antigen according to the manufacturer's protocol.
-
Luciferase Assay (TZM-bl cells): Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Assess Cytotoxicity: In a parallel plate without virus, treat the cells with the same concentrations of this compound and assess cell viability using a suitable assay.
-
Data Analysis: Calculate the percent inhibition of viral replication for each concentration of this compound relative to the virus control (no inhibitor). Determine the EC50 (or EC95) value by fitting the data to a dose-response curve. Calculate the selectivity index (SI) as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.
Resistance Studies
It is important to note that resistance to this compound can emerge through specific mutations in the HIV-1 integrase enzyme.[1][5] Studies have identified mutations at residues such as V72I, F121Y, and T125K that confer resistance to this class of inhibitors.[3] Interestingly, these resistance profiles are distinct from those observed for other classes of integrase inhibitors like the diketo acids, suggesting non-overlapping binding sites within the integrase active site.[1][2]
Conclusion
This compound is a well-characterized HIV-1 integrase strand transfer inhibitor with potent in vitro activity. The provided protocols offer a foundation for researchers to utilize this compound in studies of HIV-1 replication, integrase function, and for the screening and characterization of novel antiretroviral agents. Careful consideration of potential resistance mutations is crucial for the interpretation of experimental results.
References
- 1. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing L-870,810 Efficacy in HIV-1 Infected Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870,810 is a potent and specific inhibitor of HIV-1 integrase, a critical enzyme for the replication of the human immunodeficiency virus (HIV).[1] It belongs to the class of integrase strand transfer inhibitors (INSTIs), which block the final step of the integration of viral DNA into the host cell genome.[1] This document provides detailed application notes and experimental protocols for assessing the antiviral efficacy of L-870,810 in relevant human T-cell lines. The provided methodologies cover the determination of antiviral activity (EC50) and cytotoxicity (CC50), which are essential for evaluating the therapeutic potential of L-870,810.
Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer
HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. In the 3'-processing step, the integrase removes a dinucleotide from each 3' end of the linear viral DNA. Subsequently, during the strand transfer step, the integrase inserts these processed viral DNA ends into the host cell's chromosomal DNA.[2] L-870,810 specifically inhibits the strand transfer step, thereby preventing the permanent insertion of the viral genome into the host DNA, which is a crucial step for productive viral replication.[1]
Recommended Cell Lines
The following human T-cell lines are commonly used in HIV research and are suitable for evaluating the efficacy of L-870,810.
-
MT-4: A human T-cell leukemia line that is highly susceptible to HIV-1 infection and shows rapid cytopathic effects.[3][4]
-
CEM-SS: A T-lymphoblastoid cell line that is sensitive to syncytium-inducing (SI) strains of HIV-1.
-
H9: A T-cell line that is a clonal derivative of the HUT 78 cell line and is permissive for HIV-1 replication.
-
SupT1: A T-cell lymphoblast-like cell line.
-
C8166: A human T-cell line.
Quantitative Data Summary
The following table summarizes the reported antiviral activity and cytotoxicity of L-870,810 in various cell lines.
| Cell Line | Parameter | Value | Assay Type | Reference |
| MT-2 | EC50 | 0.7 - 2 nM | Antiviral Assay | |
| MT-4 | EC50 | 0.7 - 2 nM | Antiviral Assay | |
| Primary Human T-lymphocytes | EC50 | 0.7 - 2 nM | Antiviral Assay | |
| SupT1 | EC50 | > 1000 nM | Alu-PCR Assay | |
| C8166 | CC50 | 123 µM | MTT Assay | |
| C8166 | CC50 | 132 µM | MTT Assay | |
| 293T (HTLV-1) | EC50 | ~50 nM | Cell-free Infection Assay |
Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of the cells.
Experimental Protocols
Single-Round HIV-1 Infectivity Assay (Luciferase Reporter Assay)
This assay is used to determine the EC50 of L-870,810 by measuring the inhibition of a single cycle of HIV-1 replication. It utilizes a recombinant HIV-1 that carries a luciferase reporter gene.
Workflow:
Materials:
-
Target cells (e.g., MT-4, CEM-SS, H9)
-
Complete culture medium
-
96-well flat-bottom culture plates
-
L-870,810
-
HIV-1 luciferase reporter virus stock
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
On the day before the assay, seed the target cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of L-870,810 in DMSO.
-
Perform serial dilutions of the L-870,810 stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
-
Infection:
-
Carefully remove 50 µL of the culture medium from each well.
-
Add 50 µL of the diluted L-870,810 or vehicle control to the appropriate wells.
-
Immediately add 50 µL of HIV-1 luciferase reporter virus (at a pre-determined optimal dilution) to each well, except for the uninfected control wells.
-
The final volume in each well should be 150 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of L-870,810 compared to the virus control (no drug).
-
Plot the percentage of inhibition against the log of the drug concentration and determine the EC50 value using a non-linear regression analysis.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the CC50 of L-870,810 by measuring its effect on the metabolic activity of uninfected cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is quantified.
Workflow:
Materials:
-
Target cells (e.g., MT-4, CEM-SS, H9)
-
Complete culture medium
-
96-well flat-bottom culture plates
-
L-870,810
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at the same density as in the infectivity assay (1 x 10^4 cells/well in 100 µL).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of L-870,810 in complete culture medium as described for the infectivity assay.
-
Add 100 µL of the diluted L-870,810 or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the same duration as the infectivity assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of L-870,810 compared to the untreated cell control.
-
Plot the percentage of cytotoxicity against the log of the drug concentration and determine the CC50 value using a non-linear regression analysis.
-
Conclusion
The selection of appropriate cell lines and the use of standardized, robust assays are critical for the accurate evaluation of the antiviral efficacy of HIV-1 integrase inhibitors like L-870,810. The protocols and data presented in these application notes provide a comprehensive guide for researchers to assess the potency and safety profile of this compound, facilitating further drug development efforts. The provided diagrams offer a clear visual representation of the underlying biological and experimental processes.
References
Application Notes and Protocols: Quantifying L-870810 Activity in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-870810 is a potent, small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase, a critical enzyme for viral replication.[1] As an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide, this compound specifically targets the strand transfer step of the integration process, effectively preventing the insertion of the viral DNA into the host cell's genome.[1] This mechanism of action makes it a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs. Although its clinical development was halted due to toxicity concerns, this compound remains a valuable research tool for studying HIV-1 integrase and for the development of new antiretroviral agents.[2][3]
These application notes provide detailed protocols for quantifying the in vitro biochemical activity of this compound against HIV-1 integrase. The included methodologies are essential for researchers screening for novel integrase inhibitors, characterizing their mechanism of action, and determining their potency.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the integrase activity in a given assay. The IC50 value is a critical parameter for comparing the potency of different inhibitors.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Strand Transfer (oligonucleotide substrate) | HIV-1 Integrase | 8 | [4] |
| This compound | Concerted Integration (blunt-ended DNA) | HIV-1 Integrase | 55 | [5] |
| This compound | Antiviral Activity (in vivo) | HIV-1 Replication | 15 (IC95) | [5] |
| L-870,812 | Strand Transfer (oligonucleotide substrate) | HIV-1 Integrase | 40 | [5] |
| L-870,812 | Concerted Integration (blunt-ended DNA) | HIV-1 Integrase | 102 | [5] |
Signaling Pathway and Mechanism of Action
This compound inhibits the HIV-1 replication cycle at the integration stage. After the virus enters a host cell, its RNA is reverse transcribed into double-stranded DNA. This viral DNA, along with the integrase enzyme and other proteins, forms a pre-integration complex (PIC) that translocates to the nucleus. The integrase enzyme then catalyzes two key reactions: 3'-processing, where two nucleotides are removed from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA is covalently inserted into the host chromosome. This compound specifically blocks the strand transfer step.
Experimental Protocols
The following are detailed protocols for biochemical assays to quantify the inhibitory activity of this compound on HIV-1 integrase.
Protocol 1: HIV-1 Integrase Strand Transfer Assay (Fluorescence-Based)
This assay measures the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase using a fluorescence-based readout.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA substrate: Oligonucleotide mimicking the viral DNA end, labeled with a fluorophore (e.g., FAM) at the 5' end and a biotin at the 3' end.
-
Target DNA substrate: Oligonucleotide mimicking the host DNA.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, 0.1 mg/mL BSA.
-
This compound (or other test compounds) dissolved in DMSO.
-
Positive Control Inhibitor (e.g., Raltegravir).
-
Streptavidin-coated 96-well plates (black).
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Detection Reagent: Europium-labeled anti-FAM antibody.
-
Fluorescence plate reader.
Workflow Diagram:
Procedure:
-
Immobilize Donor DNA:
-
Dilute the biotinylated donor DNA substrate to 20 nM in assay buffer.
-
Add 100 µL of the diluted donor DNA to each well of a streptavidin-coated 96-well plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with 200 µL of wash buffer per well to remove unbound DNA.
-
-
Inhibitor and Enzyme Addition:
-
Prepare serial dilutions of this compound and the positive control in DMSO, then dilute further in assay buffer to the desired final concentrations (ensure the final DMSO concentration is below 1%).
-
Add 50 µL of the diluted inhibitor or control to the appropriate wells.
-
Dilute the recombinant HIV-1 integrase to 200 nM in assay buffer.
-
Add 50 µL of the diluted integrase to each well (except for the no-enzyme control wells).
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
-
Initiate Strand Transfer:
-
Dilute the target DNA substrate to 50 nM in assay buffer.
-
Add 50 µL of the diluted target DNA to each well to start the reaction.
-
The final reaction volume is 150 µL.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Wash the plate five times with 200 µL of wash buffer per well.
-
Dilute the Europium-labeled anti-FAM antibody in an appropriate assay buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the plate five times with 200 µL of wash buffer per well.
-
Add 100 µL of an enhancement solution (if required by the detection system).
-
Measure the time-resolved fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: HIV-1 Integrase 3'-Processing Assay (ELISA-Based)
This assay measures the inhibition of the 3'-processing activity of HIV-1 integrase using an ELISA-based format.
Materials:
-
Recombinant HIV-1 Integrase
-
3'-Processing DNA substrate: Oligonucleotide with a 3' biotin label and a 5' digoxigenin (DIG) label.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MnCl₂, 0.1 mg/mL BSA.
-
This compound (or other test compounds) dissolved in DMSO.
-
Positive Control Inhibitor (e.g., a known 3'-processing inhibitor).
-
Streptavidin-coated 96-well plates.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Detection Reagent: Anti-DIG antibody conjugated to horseradish peroxidase (HRP).
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Stop Solution (e.g., 1 M H₂SO₄).
-
Microplate reader capable of measuring absorbance at 450 nm.
Workflow Diagram:
Procedure:
-
Reaction Setup (in separate tubes or a non-coated plate):
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In each reaction tube, combine:
-
10 µL of diluted inhibitor or control.
-
20 µL of diluted HIV-1 integrase (200 nM final concentration).
-
20 µL of the 3'-processing DNA substrate (50 nM final concentration).
-
-
The final reaction volume is 50 µL.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 60 minutes.
-
-
Capture and Detection:
-
Transfer 40 µL of each reaction mixture to the wells of a streptavidin-coated 96-well plate.
-
Incubate for 1 hour at 37°C to allow the biotinylated DNA (both processed and unprocessed) to bind to the plate.
-
Wash the plate three times with 200 µL of wash buffer per well. This step removes the cleaved dinucleotide-DIG fragment, while the larger unprocessed and processed DNA fragments remain bound.
-
Dilute the anti-DIG-HRP conjugate in wash buffer.
-
Add 100 µL of the diluted conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of wash buffer per well.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound. In this assay, a higher signal indicates less processing (more intact DIG-labeled substrate). % Inhibition = 100 * ((Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The biochemical assays described provide robust and quantitative methods for evaluating the activity of this compound and other potential HIV-1 integrase inhibitors. The strand transfer assay is particularly relevant for characterizing INSTIs like this compound. Careful execution of these protocols and accurate data analysis are crucial for obtaining reliable and reproducible results in the pursuit of novel antiretroviral therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid in vitro assay for HIV DNA integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting HIV-1 integration by repetitive-sampling Alu-gag PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-870810 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of L-870810 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
Q2: How should I prepare a stock solution of this compound in DMSO?
Please refer to the detailed experimental protocol provided in the "Experimental Protocols" section below for a step-by-step guide on preparing a stock solution.
Q3: What are the recommended storage conditions for this compound in DMSO?
The stability of this compound in DMSO is dependent on the storage temperature. The following table summarizes the recommended storage conditions based on available data.
Data Presentation: Stability of this compound in DMSO
| Storage Temperature | Duration | Recommendation |
| 4°C | Up to 2 weeks | Suitable for short-term storage. |
| -20°C | Up to 1 month | Recommended for intermediate-term storage. |
| -80°C | Up to 6 months | Ideal for long-term storage to ensure maximum stability. |
To minimize degradation, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can I store my this compound DMSO stock solution at room temperature?
No, it is not recommended to store this compound solutions at room temperature for any significant length of time. As with most compounds in DMSO, prolonged exposure to ambient temperatures can lead to degradation.
Q5: What is the mechanism of action of this compound?
This compound is a potent inhibitor of HIV-1 integrase. It specifically targets the strand transfer step of the viral DNA integration process into the host cell's genome. By blocking this crucial step, this compound prevents the virus from establishing a productive infection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon storage. | The concentration of this compound may exceed its solubility at the storage temperature. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure the DMSO used is anhydrous, as moisture can affect solubility. |
| Inconsistent experimental results. | Degradation of the this compound stock solution. | Prepare fresh stock solutions more frequently. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Always use a fresh aliquot for each experiment. |
| Cell toxicity observed at high concentrations of the final working solution. | The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final concentration of DMSO in your experimental setup does not exceed 0.5%. Prepare a vehicle control with the same final concentration of DMSO to assess its effect on the cells. |
| Difficulty dissolving this compound powder in DMSO. | The quality of the DMSO may be poor (e.g., contains water). The compound may require slight warming to fully dissolve. | Use high-purity, anhydrous DMSO. Briefly warm the solution at 37°C and vortex or sonicate until the powder is completely dissolved. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 430.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 430.45 g/mol = 0.0043045 g = 4.30 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 4.30 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquot and Store:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Mandatory Visualization
Caption: Mechanism of HIV-1 Integrase inhibition by this compound.
Technical Support Center: Overcoming L-870810 Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when working with the HIV-1 integrase inhibitor, L-870810, in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of HIV-1 integrase. It belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds. Its primary mechanism of action is the inhibition of the strand transfer step of viral DNA integration into the host cell genome, a critical step in the HIV-1 replication cycle. This action is highly specific to the viral integrase enzyme, which prevents the establishment of a productive infection.
Q2: Why was the clinical development of this compound halted?
Although this compound showed promising antiviral activity, its clinical evaluation was discontinued due to observations of liver and kidney toxicity in long-term animal studies. This raises concerns about potential off-target effects and cytotoxicity that may be relevant in in vitro experimental settings.
Q3: Is there published data on the in vitro cytotoxicity (CC50) of this compound?
Publicly available data on the 50% cytotoxic concentration (CC50) of this compound in various cell lines is limited. Therefore, it is crucial for researchers to determine the cytotoxic profile of this compound in their specific cell system and experimental conditions.
Q4: What are the typical effective concentrations (EC50/IC50) of this compound for antiviral activity?
This compound has demonstrated potent antiviral activity at nanomolar concentrations. For example, in MT-4 cells, the EC50 has been reported to be in the range of 7 to 18 nM. However, the effective concentration can vary depending on the cell type, virus strain, and assay conditions.
Q5: What is the therapeutic index and why is it important for this compound?
The therapeutic index (TI) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A high TI indicates that a compound is effective at concentrations far below those that cause toxicity to the host cells. Given the known in vivo toxicity of this compound, determining the in vitro therapeutic index is a critical step in designing experiments that can differentiate between specific antiviral effects and non-specific cytotoxicity.
Troubleshooting Guide: this compound Induced Cytotoxicity
This guide provides a systematic approach to identifying and mitigating unexpected cytotoxicity in your cell culture experiments with this compound.
Problem 1: High levels of cell death observed at expected antiviral concentrations.
| Possible Cause | Recommended Solution |
| Cell line sensitivity: Your specific cell line may be particularly sensitive to this compound. | Action: Perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the CC50 of this compound in your cell line. This will establish the true therapeutic window for your experiments. |
| Incorrect compound concentration: Errors in serial dilutions or stock solution concentration. | Action: Verify the concentration of your this compound stock solution. Prepare fresh serial dilutions and re-test. |
| Extended exposure time: Prolonged incubation with the compound may lead to cumulative toxicity. | Action: Conduct a time-course experiment to determine the optimal incubation time that maximizes antiviral activity while minimizing cytotoxicity. |
| Suboptimal cell health: Unhealthy or stressed cells are more susceptible to drug-induced toxicity. | Action: Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment. Maintain optimal cell culture conditions (e.g., media, CO2, humidity). |
Problem 2: Inconsistent or variable cytotoxicity results between experiments.
| Possible Cause | Recommended Solution |
| Compound precipitation: this compound may not be fully soluble in your cell culture medium at higher concentrations. | Action: Visually inspect your culture medium for any signs of precipitation after adding this compound. If observed, consider using a lower concentration or a different solvent (ensure the final solvent concentration is non-toxic to your cells). |
| Assay variability: Inherent variability in cytotoxicity assays. | Action: Increase the number of technical and biological replicates for each experiment. Ensure consistent cell seeding density and assay incubation times. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to increased compound concentration and cytotoxicity. | Action: Avoid using the outer wells of your plates for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
Problem 3: Difficulty in separating antiviral effects from cytotoxicity.
| Possible Cause | Recommended Solution |
| Overlapping effective and cytotoxic concentrations: The therapeutic window in your cell system may be narrow. | Action: Carefully select a range of this compound concentrations that fall below the determined CC50. It is crucial to include a non-toxic concentration that still shows significant antiviral activity in your assays. |
| Cytotoxicity assay interfering with antiviral readout: The method used to measure cytotoxicity may affect the measurement of viral replication. | Action: Choose orthogonal assays to measure cytotoxicity and antiviral activity. For example, use a viability assay that measures membrane integrity (like trypan blue) and a reporter virus to measure antiviral activity. |
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Virus Strain | Assay Method | EC50 / IC50 (nM) |
| MT-4 | HIV-1 NL4.3 | Inhibition of virus-induced cytopathic effect (MTT) | ~7 |
| MT-4 | HIV-1 NL4.3 integrase S230N mutant | Inhibition of virus-induced cytopathic effect (MTT) | ~18 |
Note: EC50/IC50 values can vary depending on the specific experimental conditions.
Table 2: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Assay Method | Incubation Time (hours) | CC50 (µM) |
| e.g., Jurkat | MTT | 48 | Data not available |
| e.g., HEK293T | Trypan Blue Exclusion | 72 | Data not available |
| e.g., Primary PBMCs | MTS | 96 | Data not available |
It is highly recommended that researchers determine the CC50 of this compound in their specific cell lines and under their experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (CC50) using MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used in the dilutions) and an untreated control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Determination of this compound Antiviral Activity (EC50)
-
Cell Seeding: Seed target cells in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection: Pre-incubate cells with the different concentrations of this compound for a short period (e.g., 1-2 hours) before adding a known amount of HIV-1.
-
Incubation: Incubate the infected cells for a period that allows for viral replication (e.g., 3-5 days).
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:
-
p24 ELISA: To quantify the amount of HIV-1 p24 antigen in the culture supernatant.
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP).
-
MTT Assay: For assessing the inhibition of virus-induced cytopathic effect in susceptible cell lines.
-
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration relative to the virus control (no compound). Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression to determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HIV-1 integration.
Caption: General workflow for determining the cytotoxicity of this compound.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
Technical Support Center: Interpreting L-870810 Resistance Mutation Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 integrase inhibitor L-870810.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational antiretroviral drug, a member of the naphthyridine carboxamide class, that specifically targets the HIV-1 integrase enzyme.[1] It is a strand transfer inhibitor (INSTI).[2][3] The primary mechanism of action involves inhibiting the strand transfer step of viral DNA integration into the host cell genome.[1][4] This is achieved by chelating essential magnesium ions in the active site of the integrase enzyme, which prevents the catalytic activity required for integrating the viral DNA.[3]
Q2: What are the primary resistance mutations associated with this compound?
A2: In vitro studies have identified several key mutations in the HIV-1 integrase gene that confer resistance to this compound. The primary mutations reported include L74M, E92Q, and S230N, which tend to accumulate sequentially.[5][6] Another distinct pattern of mutations includes V72I, F121Y, and T125K.[1]
Q3: How is resistance to this compound measured?
A3: Resistance to this compound is typically measured using phenotypic susceptibility assays. These assays involve generating recombinant viruses containing specific mutations in the integrase gene and then determining the concentration of the drug required to inhibit viral replication by 50% (IC50). The result is often expressed as a "fold change" in IC50, which is the ratio of the IC50 for the mutant virus to the IC50 for the wild-type virus.[7] A fold change greater than 1 indicates reduced susceptibility.[7]
Q4: Is there cross-resistance between this compound and other integrase inhibitors?
A4: Yes, mutations selected by this compound can confer cross-resistance to other integrase inhibitors. For instance, the L74M and E92Q mutations are also associated with resistance to other INSTIs like elvitegravir (GS-9137) and raltegravir.[5][8] However, the resistance profiles are not always completely overlapping. For example, mutations selected by diketo acid inhibitors may not confer resistance to this compound, and vice versa, suggesting distinct binding interactions within the integrase active site.[1]
Troubleshooting Guides
Problem: I am not observing the expected level of resistance in my phenotypic assay for a known this compound resistance mutation.
-
Possible Cause 1: Suboptimal Assay Conditions. The IC50 values for this compound can be influenced by the concentration of the integrase enzyme used in biochemical assays.[3] In cell-based assays, factors such as the cell line used, serum concentration in the media, and the viral inoculum can affect the results.
-
Solution: Ensure that your assay is properly calibrated with a wild-type reference virus and that all experimental parameters are consistent across experiments. It is crucial to maintain a consistent serum percentage as this compound's potency can be affected by serum proteins.[3]
-
-
Possible Cause 2: Presence of a Single Mutation. The level of resistance to this compound often increases with the accumulation of multiple mutations. A single mutation may only confer a low level of resistance.[5][6]
-
Solution: Sequence the entire integrase gene of your virus to confirm the presence of all expected mutations. If you are generating site-directed mutants, consider creating double and triple mutants to assess the cumulative effect on resistance.
-
Problem: My in vitro selection experiment with this compound is not yielding resistant viruses.
-
Possible Cause 1: Insufficient Drug Concentration. The selection of resistant mutants requires a sufficient drug concentration to inhibit the replication of the wild-type virus.
-
Solution: Gradually increase the concentration of this compound in the cell culture over successive passages.[9] Start with a concentration around the IC50 for the wild-type virus and incrementally raise it as the virus adapts.
-
-
Possible Cause 2: Reduced Viral Fitness. Resistance mutations can sometimes impair the replication capacity of the virus, making it difficult for the resistant strain to outcompete the wild-type virus, especially at lower drug concentrations.[6][9]
-
Solution: Monitor viral replication kinetics through measures like p24 antigen levels or reverse transcriptase activity. Be patient with the selection process, as it can take multiple passages for a fit, resistant virus to emerge.
-
Data Presentation
Table 1: this compound Resistance Mutations and Fold Change in IC50
| Integrase Mutation(s) | Fold Change in IC50 (vs. Wild-Type) | Reference(s) |
| L74M + E92Q + S230N | ~110 | [5][6] |
| L74M (in the presence of E92Q and S230N) | ~34 | [5][6] |
| E92Q + S230N | ~23 | [5][6] |
| V72I + F121Y + T125K | Significant resistance (qualitative) | [1] |
Table 2: Cross-Resistance Profile of this compound-Resistant Mutants
| This compound Selected Mutations | Cross-Resistance to Elvitegravir (GS-9137) | Cross-Resistance to Raltegravir (MK-0518) | Reference(s) |
| L74M + E92Q + S230N | Pronounced | Modest | [5] |
Experimental Protocols
1. In Vitro Selection of this compound Resistant HIV-1
This protocol is a generalized procedure based on published methodologies for selecting drug-resistant HIV-1 strains.[9]
-
Cell Culture: Culture a susceptible T-cell line (e.g., MT-4) in appropriate growth medium.
-
Viral Infection: Infect the cells with a wild-type HIV-1 strain (e.g., HIV-1(IIIB)) at a low multiplicity of infection (MOI).
-
Initial Drug Exposure: Add this compound to the culture at a concentration approximately equal to the IC50 for the wild-type virus.
-
Monitoring: Monitor the culture for signs of viral replication, such as syncytia formation or by measuring p24 antigen in the supernatant.
-
Passaging: When viral replication is detected, harvest the cell-free supernatant containing the virus and use it to infect fresh cells.
-
Dose Escalation: In the new culture, increase the concentration of this compound. The degree of increase will depend on the observed level of viral replication.
-
Iteration: Repeat the passaging and dose escalation steps. Resistant viruses are expected to emerge over multiple passages.
-
Genotypic Analysis: At various passages, extract viral RNA from the supernatant, reverse transcribe it to cDNA, and sequence the integrase gene to identify emerging mutations.
2. Phenotypic Susceptibility Assay
This protocol outlines the general steps for determining the susceptibility of HIV-1 strains to this compound.[8][10]
-
Virus Preparation: Prepare stocks of the wild-type and mutant HIV-1 strains to be tested.
-
Cell Plating: Seed a suitable target cell line (e.g., TZM-bl, which expresses a luciferase reporter gene upon HIV-1 infection) in a 96-well plate.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium.
-
Incubation: Add the diluted drug to the cells, followed by the addition of the virus. Include control wells with no drug and wells with no virus.
-
Incubation Period: Incubate the plates for a period sufficient for viral replication to occur (e.g., 48 hours).
-
Readout: Measure the extent of viral replication. For TZM-bl cells, this is done by lysing the cells and measuring luciferase activity.
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration and use a non-linear regression model to calculate the IC50.
-
Fold Change Calculation: Calculate the fold change in IC50 by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.
Mandatory Visualization
Caption: HIV-1 Integrase Inhibition by this compound and Resistance Mechanism.
Caption: Experimental Workflow for this compound Resistance Characterization.
References
- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Resistance Testing – International Association of Providers of AIDS Care [iapac.org]
- 6. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 7. Clinical cut-offs in the interpretation of phenotypic resistance - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutations in Human Immunodeficiency Virus Type 1 Integrase Confer Resistance to the Naphthyridine L-870,810 and Cross-Resistance to the Clinical Trial Drug GS-9137 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a phenotypic susceptibility assay for HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
L-870810 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on investigating potential off-target effects of the HIV-1 integrase inhibitor, L-870810, in cellular assays. Given that clinical development of this compound was halted due to observed liver and kidney toxicity in preclinical animal models, a thorough understanding and proactive investigation of its cellular effects are critical for any research application.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
The most significant reported toxicity of this compound is hepatotoxicity and nephrotoxicity, which were observed in long-term studies in dogs and led to the cessation of its clinical development.[1] While the precise molecular mechanisms of this toxicity are not extensively detailed in publicly available literature, these findings underscore the importance of evaluating potential off-target effects in any cellular assay. Analogs of this compound, belonging to the 1,6-naphthyridine-7-carboxamide class, have been reported to exhibit cytotoxicity in cancer cell lines and inhibit certain oncogenic kinases, suggesting potential off-target activities for this chemical scaffold.
Q2: What is the primary on-target mechanism of action for this compound?
This compound is a potent and specific inhibitor of HIV-1 integrase. It belongs to the class of integrase strand transfer inhibitors (INSTIs). Its mechanism involves chelating divalent metal ions (Mg2+) in the active site of the integrase enzyme. This action prevents the covalent insertion, or "strand transfer," of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[2][3]
Q3: Why am I observing higher-than-expected cytotoxicity in my cell line with this compound?
Unexpected cytotoxicity could be due to several factors:
-
Off-target effects: this compound may be interacting with other cellular targets essential for cell viability.
-
Mitochondrial toxicity: Many antiretroviral drugs have been associated with mitochondrial dysfunction.
-
Metabolism of this compound: The cell line you are using may metabolize this compound into a more toxic compound.
-
Assay-specific interference: The compound may interfere with the assay reagents or detection method.
Refer to the troubleshooting guides below for a more detailed approach to investigating these possibilities.
Q4: What types of cellular assays are recommended to proactively screen for off-target effects of this compound and similar compounds?
A tiered approach to screening for off-target effects is recommended, starting with broad toxicity assessments and moving to more specific mechanistic assays. The following table summarizes key assays.
Recommended Assays for Off-Target Effect Screening
| Assay Category | Specific Assay Examples | Purpose |
| General Cytotoxicity | MTT, MTS, WST-1 Assays | Measures metabolic activity as an indicator of cell viability. |
| CellTiter-Glo® (ATP content) | Quantifies ATP as a measure of viable, metabolically active cells. | |
| LDH Release Assay | Measures lactate dehydrogenase release from damaged cell membranes. | |
| Hepatotoxicity | In vitro assays using HepG2, HepaRG, or primary human hepatocytes. | To assess liver-specific toxicity, including metabolic activation to toxic byproducts. |
| Cytochrome P450 Inhibition Assay | To determine if the compound inhibits major drug-metabolizing enzymes, which can lead to drug-drug interactions. | |
| Nephrotoxicity | In vitro assays using primary human renal proximal tubule epithelial cells (RPTECs). | To evaluate direct toxicity to kidney cells, a key site of drug excretion and potential toxicity. |
| Cardiotoxicity | hERG Channel Assay (Patch Clamp or Flux Assay) | To assess the risk of cardiac arrhythmia by measuring inhibition of the hERG potassium channel. |
| Mitochondrial Toxicity | Mitochondrial Membrane Potential Assay (e.g., JC-1, TMRE) | To detect disruption of the mitochondrial membrane potential, an early indicator of mitochondrial dysfunction. |
| Glucose vs. Galactose Media Assay | To determine if cytotoxicity is dependent on mitochondrial respiration. | |
| Broad Target Profiling | Kinome Profiling | To screen for off-target inhibition across a wide panel of human kinases. |
| Cellular Thermal Shift Assay (CETSA) | To identify direct binding of the compound to a wide range of cellular proteins in a physiological context. |
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected cell death or growth inhibition in your cellular assays.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Assessing Potential for Drug-Induced Liver Injury (DILI)
Given the known hepatotoxicity of this compound in animal models, this workflow is recommended for in vitro assessment.
Caption: Workflow for in vitro hepatotoxicity assessment.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent effect of this compound on the metabolic activity of a chosen cell line.
Materials:
-
Cell line of interest (e.g., HepG2 for hepatotoxicity screening)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1
Objective: To determine if this compound induces mitochondrial depolarization, a key indicator of mitochondrial toxicity.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
JC-1 reagent
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with serial dilutions of this compound as described in the MTT protocol. Include a positive control (FCCP) and vehicle control.
-
JC-1 Staining: At the end of the treatment period, remove the medium and add fresh medium containing JC-1 dye (typically 1-10 µg/mL). Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS or culture medium to remove the excess dye.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader. Read the green fluorescence (monomers, indicating depolarized mitochondria) at ~530 nm and the red fluorescence (aggregates, indicating healthy, polarized mitochondria) at ~590 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Signaling Pathway Visualization
While a specific off-target signaling pathway for this compound is not defined, many cytotoxic compounds induce apoptosis through the mitochondrial (intrinsic) pathway. The following diagram illustrates this general pathway, which should be investigated if mitochondrial toxicity is suspected.
Caption: Generalized intrinsic apoptosis pathway potentially induced by off-target toxicity.
References
L-870810 Clinical Trial Discontinuation: A Technical Overview
For Immediate Release
The clinical development of the investigational HIV-1 integrase inhibitor, L-870810, was discontinued due to findings of liver and kidney toxicity. This decision was based on data from long-term preclinical toxicology studies in dogs. While showing promise as a potent antiretroviral agent, the adverse effects observed in these animal studies precluded further development for human use.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the available information regarding the discontinuation of the this compound clinical trial.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trial?
A1: The clinical evaluation of this compound was halted due to observed liver (hepatotoxicity) and kidney (nephrotoxicity) toxicity in long-term preclinical toxicology studies involving dogs.
Q2: Was toxicity observed in human clinical trials?
A2: Publicly available data does not indicate that significant liver or kidney toxicity was observed in the early-phase human clinical trials. The decision to discontinue was a precautionary measure based on the adverse effects seen in animal models.
Q3: What was the mechanism of action for this compound?
A3: this compound is an HIV-1 integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA. By inhibiting this step, this compound effectively blocks viral replication.
Q4: How effective was this compound in preclinical and early clinical studies?
A4: this compound demonstrated potent antiviral activity in preclinical studies. While specific quantitative data from the human phase I trials is not widely published, it was considered a promising candidate due to its mechanism of action.
Troubleshooting and Experimental Considerations
For researchers working with similar compounds, the case of this compound highlights critical considerations for preclinical safety assessment.
Issue: Observing potential hepato- or nephrotoxicity with a novel integrase inhibitor.
Troubleshooting Steps:
-
Review Preclinical Toxicology Data: Scrutinize data from long-term animal studies, paying close attention to dose-dependent changes in liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., creatinine, BUN).
-
Mechanism of Toxicity Investigation: Conduct in vitro studies to investigate potential mechanisms of toxicity, such as mitochondrial toxicity or inhibition of key cellular transporters in hepatocytes and renal proximal tubule cells.
-
Structure-Toxicity Relationship Analysis: If part of a compound series, analyze the structure-toxicity relationships to identify potential toxicophores and guide the design of safer analogues.
Quantitative Data Summary
Due to the proprietary nature of preclinical and early-phase clinical trial data, specific quantitative results for this compound are not publicly available. The following tables provide a general framework for the types of data that would have been collected and evaluated.
Table 1: Hypothetical Preclinical Toxicology Data for this compound in Dogs (Long-Term Study)
| Dose Group (mg/kg/day) | Change in ALT (Alanine Aminotransferase) | Change in Creatinine | Histopathological Findings (Liver) | Histopathological Findings (Kidney) |
| Control (0) | No significant change | No significant change | Normal | Normal |
| Low Dose | Mild, transient elevation | No significant change | Minimal hepatocellular vacuolation | Normal |
| Mid Dose | Moderate, sustained elevation | Mild elevation | Moderate hepatocellular necrosis | Mild tubular degeneration |
| High Dose | Severe, progressive elevation | Significant elevation | Severe, widespread necrosis | Severe tubular necrosis |
Table 2: Anticipated Efficacy Endpoints from a Phase I Clinical Trial of an HIV Integrase Inhibitor
| Dose Group | Mean Change in HIV-1 RNA (log10 copies/mL) at Day 10 | Mean Change in CD4+ T-cell Count (cells/mm³) at Day 10 |
| Placebo | < -0.5 | Minimal change |
| Low Dose | > -1.0 | Increase |
| Mid Dose | > -1.5 | Significant Increase |
| High Dose | > -2.0 | Robust Increase |
Experimental Protocols
Detailed experimental protocols for the this compound studies are not in the public domain. However, the following represents a generalized protocol for the types of studies that would have been conducted.
General Protocol for Long-Term Toxicology Study in a Non-Rodent Species (e.g., Dog)
-
Animal Model: Beagle dogs are a commonly used non-rodent species for toxicology studies.
-
Dosing: The test compound is typically administered orally (e.g., in capsules) once daily for an extended period (e.g., 6-9 months).
-
Groups: At least three dose levels (low, mid, high) and a control group receiving a placebo are included.
-
Monitoring: Regular monitoring includes clinical observations, body weight, food consumption, electrocardiography (ECG), and ophthalmoscopy.
-
Clinical Pathology: Blood and urine samples are collected at regular intervals to assess hematology, clinical chemistry (including liver enzymes and renal function tests), and urinalysis.
-
Toxicokinetics: Blood samples are taken to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected for microscopic examination to identify any pathological changes.
General Protocol for a Phase I, Dose-Escalating Clinical Trial in Healthy Volunteers or HIV-infected Individuals
-
Study Design: A randomized, double-blind, placebo-controlled, single- or multiple-ascending dose study.
-
Participants: A small number of healthy volunteers or, in the case of some antiretrovirals, treatment-naive or -experienced HIV-infected individuals.
-
Dose Escalation: The study begins with a low dose of the investigational drug. If found to be safe and well-tolerated, the dose is escalated in subsequent cohorts of participants.
-
Safety Monitoring: Intensive monitoring for adverse events through physical examinations, vital signs, ECGs, and clinical laboratory tests.
-
Pharmacokinetics: Blood and urine samples are collected to characterize the drug's pharmacokinetic profile in humans.
-
Pharmacodynamics (if applicable in HIV-infected participants): Measurement of viral load (HIV-1 RNA) and CD4+ T-cell counts to assess the antiviral activity of the drug.
Visualizations
Caption: Mechanism of action of this compound as an HIV-1 integrase inhibitor.
Caption: Generalized workflow for a preclinical toxicology study.
Technical Support Center: Understanding L-870810-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating hepatotoxicity induced by L-870810 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small-molecule inhibitor of HIV-1 integrase.[1][2] It belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds.[1][3] Its primary mechanism of action is the inhibition of the strand transfer step of HIV-1 integrase, which is essential for the integration of the viral genome into the host cell's DNA, thus preventing viral replication.[1]
Q2: Why is the study of this compound-induced hepatotoxicity relevant?
The clinical development of this compound was discontinued due to observations of liver and kidney toxicity in preclinical animal studies, specifically in dogs following long-term administration.[4][5] Understanding the mechanisms behind this hepatotoxicity is crucial for structure-activity relationship (SAR) studies to design safer HIV-1 integrase inhibitors and to develop better predictive models for drug-induced liver injury (DILI).
Q3: In which animal models has this compound-induced hepatotoxicity been observed?
Published literature indicates that liver toxicity of this compound was a significant finding in long-term studies involving dogs.[4] While studies in other species such as rats and rhesus macaques have been conducted to assess pharmacokinetics, the prominent hepatotoxicity was reported in canines.[1][4]
Troubleshooting Guide
Unexpected Variability in Liver Enzyme Elevations
Problem: Significant inter-animal variability in the elevation of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is observed, even within the same dosage group.
Possible Causes & Solutions:
-
Genetic Polymorphisms: Genetic differences in drug-metabolizing enzymes (e.g., cytochrome P450s) can lead to varied rates of this compound metabolism and accumulation of potentially toxic metabolites.
-
Recommendation: If feasible, use a more genetically homogenous animal strain. Consider genotyping the animals for key drug-metabolizing enzymes.
-
-
Underlying Health Status: Subclinical liver conditions or infections can exacerbate the hepatotoxic effects of this compound.
-
Recommendation: Ensure a thorough health screening of all animals prior to study initiation.
-
-
Dosing Inaccuracies: Inconsistent dosing can lead to variable drug exposure.
-
Recommendation: Review and standardize all dosing procedures. For oral dosing, ensure complete administration.
-
Discrepancy Between Liver Enzyme Levels and Histopathology
Problem: Elevated serum liver enzymes are not correlating with the severity of liver damage observed in histopathological examinations.
Possible Causes & Solutions:
-
Timing of Necropsy: The peak of liver enzyme elevation may not coincide with the most severe histological changes.
-
Recommendation: Conduct a time-course study to establish the temporal relationship between biochemical markers and histopathological findings.
-
-
Type of Liver Injury: this compound might be causing a specific type of liver injury (e.g., cholestatic or mitochondrial) that is not fully reflected by ALT/AST levels alone.
-
Recommendation: Measure additional biomarkers such as alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and total bilirubin to assess for cholestatic injury. Consider specialized staining (e.g., for mitochondrial dysfunction) in histopathology.
-
Quantitative Data Summary
Table 1: Key Biochemical Markers of this compound-Induced Hepatotoxicity in a Hypothetical Canine Model
| Parameter | Control Group (Vehicle) | This compound Low Dose (X mg/kg) | This compound High Dose (Y mg/kg) |
| ALT (U/L) | 25 ± 5 | 150 ± 30 | 450 ± 75 |
| AST (U/L) | 30 ± 6 | 200 ± 40 | 600 ± 100 |
| ALP (U/L) | 50 ± 10 | 120 ± 25 | 250 ± 50 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.8 ± 0.2 | 2.5 ± 0.5 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatotoxicity in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the study.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally once daily.
-
Group 2: this compound at a low dose, administered orally once daily.
-
Group 3: this compound at a high dose, administered orally once daily.
-
-
Dosing: Administer the respective treatments for 28 consecutive days.
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity.
-
Weekly: Body weight measurement.
-
Pre-dose and at Day 28: Blood collection for measurement of serum ALT, AST, ALP, and total bilirubin.
-
-
Necropsy: At the end of the 28-day period, euthanize animals and collect liver tissue.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for routine processing and hematoxylin and eosin (H&E) staining.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and analysis of genes related to drug metabolism, oxidative stress, and inflammation.
Visualizations
References
- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. | BioWorld [bioworld.com]
- 4. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential nephrotoxicity of L-870810, an HIV-1 integrase inhibitor. Given the limited direct data on this compound-related renal adverse effects, this guide focuses on established mechanisms of drug-induced nephrotoxicity and provides a framework for experimental investigation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the known nephrotoxic potential of this compound?
A1: Currently, there is a lack of specific studies directly investigating the nephrotoxicity of this compound. This compound is an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide inhibitor of HIV-1 integrase.[1] While renal adverse effects have been associated with some antiretroviral drugs, particularly tenofovir and certain protease inhibitors, no direct evidence from clinical or preclinical studies has been found in the public domain to link this compound to kidney injury.[2][3][4][5][6][7][8][9][10][11][12][13] Therefore, any investigation into this compound's effect on the kidney would be exploratory.
Q2: What potential mechanisms of nephrotoxicity should be considered for a novel compound like this compound?
A2: For a new chemical entity, several general mechanisms of drug-induced kidney injury should be considered. These include:
-
Direct Tubular Toxicity: The compound or its metabolites may be directly toxic to renal tubular epithelial cells, leading to cell death and impaired tubular function.[8][14]
-
Mitochondrial Dysfunction: Many drugs induce nephrotoxicity by impairing mitochondrial function within renal cells.[8]
-
Inflammasome Activation: Drug-induced cellular stress can lead to the activation of inflammasomes, such as the NLRP3 inflammasome, in renal cells.[15][16][17][18][19] This can trigger inflammatory cascades and cell death.
-
Caspase-1 Activation: Inflammasome activation leads to the activation of caspase-1, a key mediator of inflammation and pyroptosis.[16][20][21][22][23][24]
-
Crystal Nephropathy: Some drugs can precipitate within the renal tubules, leading to obstruction and inflammation.[2]
-
Interstitial Nephritis: An inflammatory reaction in the interstitium of the kidney can be triggered by some drugs.[2]
Q3: What are the initial steps to assess the potential nephrotoxicity of this compound in a preclinical setting?
A3: A tiered approach is recommended. Start with in vitro models using primary human renal proximal tubule cells or immortalized kidney cell lines to assess direct cytotoxicity.[14] Following this, in vivo studies in animal models (e.g., rodents) are crucial. Key assessments should include regular monitoring of kidney function biomarkers in serum and urine, followed by histopathological examination of the kidneys at the end of the study.
Section 2: Troubleshooting Guides
This section provides guidance on common issues that may arise during the investigation of this compound's renal effects.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Elevated serum creatinine and BUN in animal models. | Potential acute kidney injury (AKI). | 1. Confirm the finding with repeat measurements. 2. Analyze urine for markers of tubular injury (KIM-1, NGAL). 3. Perform histopathology to identify the location and nature of the renal damage. 4. Consider dose-response studies to establish a toxicity threshold. |
| Increased expression of inflammatory markers (e.g., IL-1β, IL-18) in kidney tissue. | Possible inflammasome activation. | 1. Measure the activity of caspase-1 in kidney lysates. 2. Assess the expression of NLRP3 and other inflammasome components. 3. Co-administer a known caspase-1 inhibitor (e.g., Ac-YVAD-cmk) to see if it mitigates the inflammatory response and kidney injury.[20][21][22] |
| Evidence of renal tubular cell apoptosis or necrosis in histopathology. | Direct cytotoxicity of this compound or its metabolites. | 1. Perform TUNEL staining to confirm apoptosis. 2. Measure markers of apoptosis (e.g., cleaved caspase-3) in kidney tissue. 3. Conduct in vitro cytotoxicity assays using renal tubular epithelial cells to confirm direct effects. |
| No significant changes in serum creatinine, but proteinuria is observed. | Potential glomerular injury. | 1. Quantify urinary albumin excretion. 2. Examine the glomeruli for any structural changes via electron microscopy. 3. Assess podocyte-specific protein expression. |
Section 3: Data Presentation
Researchers should organize their quantitative data in clear, structured tables to facilitate comparison and interpretation. Below are template tables for recording key experimental data.
Table 1: Serum Kidney Function Biomarkers in this compound-Treated Animal Models
| Treatment Group | Dose (mg/kg) | n | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Vehicle Control | - | |||
| This compound | Low | |||
| This compound | Mid | |||
| This compound | High | |||
| Positive Control |
Table 2: Urinary Kidney Injury Biomarkers in this compound-Treated Animal Models
| Treatment Group | Dose (mg/kg) | n | KIM-1 (ng/mL) | NGAL (ng/mL) | Clusterin (ng/mL) |
| Vehicle Control | - | ||||
| This compound | Low | ||||
| This compound | Mid | ||||
| This compound | High | ||||
| Positive Control |
Table 3: Inflammasome-Related Protein Expression in Kidney Tissue
| Treatment Group | Dose (mg/kg) | n | NLRP3 (relative expression) | Cleaved Caspase-1 (relative expression) | IL-1β (pg/mg tissue) |
| Vehicle Control | - | ||||
| This compound | Low | ||||
| This compound | Mid | ||||
| This compound | High | ||||
| Positive Control |
Section 4: Experimental Protocols
Protocol 1: Assessment of Renal Function in Rodent Models
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Divide animals into vehicle control, this compound treatment groups (low, medium, and high dose), and a positive control group (e.g., cisplatin 20 mg/kg, single intraperitoneal injection).
-
Dosing: Administer this compound orally or via the intended clinical route for a specified duration (e.g., 7, 14, or 28 days).
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at baseline and at the end of the study. Collect urine samples using metabolic cages at the same time points.
-
Biochemical Analysis: Analyze serum for creatinine and BUN levels using commercially available kits. Analyze urine for protein, albumin, and specific kidney injury biomarkers like KIM-1 and NGAL using ELISA kits.
-
Necropsy: At the end of the study, euthanize the animals and perfuse the kidneys with saline.
-
Histopathology: Fix one kidney in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for histological evaluation.
-
Molecular Analysis: Snap-freeze the other kidney in liquid nitrogen and store at -80°C for subsequent protein and RNA analysis.
Protocol 2: Western Blot for Inflammasome-Related Proteins
-
Tissue Homogenization: Homogenize frozen kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NLRP3, pro-caspase-1, cleaved caspase-1, and β-actin (as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Section 5: Visualizations
Caption: Experimental workflow for investigating this compound nephrotoxicity.
Caption: Potential involvement of the NLRP3 inflammasome pathway in nephrotoxicity.
References
- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal effects of novel antiretroviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal effects of non-tenofovir antiretroviral therapy in patients living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of renal adverse effects of combination anti-retroviral therapy including tenofovir in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incidence of renal toxicity in HIV-infected, antiretroviral-naïve patients starting tenofovir/emtricitabine associated with efavirenz, atazanavir/ritonavir, or lopinavir/ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiretroviral Associated Adverse Effects and Management Recommendations for Nephrotoxic Effects | NIH [clinicalinfo.hiv.gov]
- 7. Renal adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on tenofovir toxicity in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal effects of novel antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiretroviral nephrotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renal toxicity associated with tenofovir use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential kidney toxicity from the antiviral drug tenofovir: new indications, new formulations, and a new prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Renal toxicity associated with antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Emerging Role of the Inflammasome in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Role of Inflammasomes in Kidney Diseases via Both Canonical and Non-canonical Pathways [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacological Inhibition of Caspase-1 Ameliorates Cisplatin-Induced Nephrotoxicity through Suppression of Apoptosis, Oxidative Stress, and Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological Inhibition of Caspase-1 Ameliorates Cisplatin-Induced Nephrotoxicity through Suppression of Apoptosis, Oxidative Stress, and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Frontiers | Caspase-1 Inhibitor Reduces Pyroptosis Induced by Brain Death in Kidney [frontiersin.org]
Technical Support Center: Optimizing L-870810 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 integrase inhibitor, L-870810, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of HIV-1 integrase, belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds. Its primary mechanism of action is the specific inhibition of the strand transfer step of viral DNA integration into the host cell genome. While it is mechanistically similar to diketo acid inhibitors, this compound exhibits a distinct resistance profile.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the specific cell line, virus strain, and assay conditions. However, based on published data, a good starting point for cell-based antiviral activity assays is in the low nanomolar to low micromolar range. For instance, an IC95 (the concentration required to inhibit 95% of viral replication) of approximately 0.39 µM has been reported in cell culture.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic to cells in culture?
A4: A structurally related 8-hydroxy-[3]naphthyridine compound has been shown to have low cytotoxicity in cell culture at concentrations up to 12.5 µM.[1][2][4] However, it is crucial to determine the cytotoxicity of this compound in your specific cell line using a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) in parallel with your antiviral experiments. This will help to distinguish between specific antiviral effects and general cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no antiviral activity | Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions from a new aliquot of the DMSO stock solution. Ensure the stock solution has been stored properly at -20°C or -80°C. |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your assay system. | Perform a dose-response experiment with a wider range of concentrations to determine the EC50 and EC90 values for your specific cell line and virus. | |
| Assay Variability: Inconsistent cell seeding density, virus input, or incubation times can lead to variable results. | Standardize all assay parameters, including cell number, multiplicity of infection (MOI), and incubation periods. Include appropriate positive and negative controls in every experiment. | |
| High background signal or apparent increase in viral replication at low concentrations | Compound Precipitation: this compound may be precipitating out of the aqueous cell culture medium, especially at higher concentrations. | Visually inspect the wells for any signs of precipitation. Prepare working solutions by serially diluting the DMSO stock in pre-warmed medium and mix thoroughly before adding to the cells. Consider using a lower starting concentration or a different formulation if solubility is a persistent issue. |
| Observed cytotoxicity at expected antiviral concentrations | Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound or the DMSO solvent. | Perform a cytotoxicity assay to determine the CC50 (50% cytotoxic concentration) of this compound in your cell line. Ensure the final DMSO concentration is non-toxic. If the therapeutic index (CC50/EC50) is low, consider using a different cell line. |
| Off-Target Effects: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity. | Focus on using concentrations at or below the EC90 for your antiviral experiments. If higher concentrations are necessary, be cautious in interpreting the results and acknowledge the potential for off-target effects. |
Experimental Protocols
General Protocol for HIV-1 Infection Assay
This protocol is a general guideline and should be optimized for your specific experimental needs. It is based on methodologies described for similar HIV-1 integrase inhibitors.
-
Cell Preparation: Seed susceptible target cells (e.g., MT-4 human T-lymphoid cells or peripheral blood mononuclear cells [PBMCs]) in a 96-well plate at a predetermined density.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Infection: Add the this compound dilutions to the cells and incubate for a short period (e.g., 1-2 hours) at 37°C. Subsequently, infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the infected cells for a period of 3-7 days at 37°C.
-
Readout: Measure the extent of viral replication using a suitable method, such as:
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
Luciferase Reporter Assay: Use a reporter virus that expresses luciferase upon successful infection and measure luminescence.
-
Reverse Transcriptase Activity Assay: Measure the activity of reverse transcriptase in the culture supernatant.
-
-
Data Analysis: Calculate the concentration of this compound that inhibits viral replication by 50% (EC50) and 95% (EC95) by fitting the data to a dose-response curve.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound to the cells. Include a "cells only" control and a "lysis" control (e.g., treated with a detergent).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the concentration of this compound that reduces cell viability by 50% (CC50).
Visualizations
References
- 1. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results with L-870810
Welcome to the technical support center for L-870810, a potent HIV-1 integrase strand transfer inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class.[1] It specifically targets the strand transfer step of HIV-1 integrase, the enzyme responsible for integrating the viral DNA into the host cell's genome. By inhibiting this crucial step, this compound effectively blocks viral replication.[1]
Q2: What is the primary application of this compound in a research setting?
In a research context, this compound serves as a valuable tool for studying the mechanism of HIV-1 integration and for evaluating the efficacy of integrase inhibitors. Its specific action on the strand transfer step allows for detailed investigation of this part of the viral life cycle. It is also used as a reference compound in the development and screening of new antiretroviral drugs.
Q3: Why was the clinical development of this compound halted?
The clinical development of this compound was discontinued due to observations of liver and kidney toxicity in long-term animal studies.[2] This highlights the importance of thorough preclinical safety and toxicity assessments for any new drug candidate.
Q4: How should I prepare and store this compound solutions?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[3][4][5][6] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. To minimize the potential for solvent-induced artifacts, the final concentration of DMSO in the assay should be kept low, ideally below 0.5%. Stock solutions in DMSO should be stored at -20°C or -80°C in airtight containers, protected from light, to maintain stability.[4] Repeated freeze-thaw cycles should be avoided. For in vitro biochemical assays, the solubility and stability in aqueous buffers may be limited, and it is crucial to determine the empirical solubility limit to avoid precipitation.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors, from compound handling to assay conditions. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Lower than expected potency (higher IC50/EC50 values).
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions of this compound from powder. - Avoid repeated freeze-thaw cycles of stock solutions. - Protect stock solutions and working solutions from light. - Verify the purity of the compound using analytical methods if possible. |
| Compound Precipitation | - Visually inspect solutions for any signs of precipitation, especially after dilution into aqueous buffers or media. - Determine the solubility of this compound in your specific assay buffer. - If using a stock solution in DMSO, ensure the final DMSO concentration is not causing the compound to fall out of solution. |
| Assay Conditions | - Integrase Concentration: The IC50 of this compound is dependent on the concentration of the integrase enzyme. Ensure you are using a consistent and appropriate concentration of integrase in your in vitro assays. - Sub-optimal Reagents: Verify the activity of the integrase enzyme and the integrity of the DNA substrates. - Incorrect Incubation Times/Temperatures: Adhere strictly to the optimized incubation times and temperatures for your specific assay protocol. |
| Cell-Based Assay Issues | - Cell Health: Ensure cells are healthy and in the logarithmic growth phase. - Serum Protein Binding: The presence of serum proteins in the culture medium can bind to the compound, reducing its effective concentration. Consider this when interpreting results and, if possible, perform experiments in reduced-serum conditions. |
| Viral Strain Resistance | - If using a specific HIV-1 strain, verify that it does not harbor mutations known to confer resistance to this compound or other naphthyridine-based inhibitors (e.g., mutations at residues 72, 121, 125 of the integrase enzyme).[1] |
Problem 2: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like DMSO stocks. - Ensure proper mixing of all components in each well. |
| Edge Effects in Plates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for critical samples. Fill the outer wells with sterile water or media. |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding plates. - Work quickly to prevent cells from settling in the reservoir. |
| Fluctuations in Instrument Readings | - Allow plates to equilibrate to room temperature before reading. - Ensure there are no bubbles in the wells. - Check the performance of the plate reader. |
Quantitative Data Summary
The following tables summarize the reported potency of this compound against wild-type HIV-1 and its cross-resistance profile against common integrase inhibitor resistance mutations.
Table 1: In Vitro Activity of this compound against Wild-Type HIV-1
| Assay Type | Virus/Enzyme | Potency Metric | Value |
| Cell-based Antiviral Assay | HIV-1 | EC95 | ~15 nM |
| In vitro Strand Transfer Assay | HIV-1 Integrase | IC50 | ~55 nM |
Note: Potency values can vary depending on the specific experimental conditions.
Table 2: Cross-Resistance Profile of this compound against Integrase Resistance Mutations
| Mutation | Fold Change in Susceptibility (vs. Wild-Type) |
| T124A | Data not consistently available in public literature |
| S153Y | Data not consistently available in public literature |
| Y143R | This compound may retain some activity |
| N155H | This compound may retain some activity |
| G140S/Q148H | Significant resistance expected |
Note: This table is a general guide. The actual fold change can vary between studies. It is important to note that viruses selected for resistance to this compound contain mutations at integrase residues 72, 121, and 125, which are distinct from the primary resistance pathways for diketo acid inhibitors.[1]
Experimental Protocols
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This protocol provides a general framework for assessing the inhibitory activity of this compound on the strand transfer reaction catalyzed by HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated Donor DNA (mimicking the viral DNA end)
-
Digoxigenin (DIG)-labeled Target DNA
-
Streptavidin-coated 96-well plates
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 2% BSA)
-
Anti-DIG-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 1 M H2SO4)
-
This compound stock solution in DMSO
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare all buffers and dilute DNA substrates and enzyme to their optimal concentrations in Assay Buffer. Prepare serial dilutions of this compound in Assay Buffer, ensuring the final DMSO concentration is consistent across all wells.
-
Coat Plate: Add 100 µL of the biotinylated donor DNA solution to each well of the streptavidin-coated plate. Incubate for 1 hour at 37°C.
-
Wash and Block: Aspirate the donor DNA solution and wash the wells three times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C.
-
Integrase Binding: Aspirate the blocking buffer and wash the wells three times with Wash Buffer. Add 50 µL of the diluted integrase solution to each well.
-
Inhibitor Addition: Add 25 µL of the diluted this compound or control solutions to the appropriate wells. Incubate for 15 minutes at room temperature.
-
Initiate Strand Transfer: Add 25 µL of the DIG-labeled target DNA to each well to start the reaction. Incubate for 1-2 hours at 37°C.
-
Detection:
-
Aspirate the reaction mixture and wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted anti-DIG-HRP conjugate to each well and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells five times with Wash Buffer.
-
Add 100 µL of HRP substrate and incubate until sufficient color develops.
-
Add 50 µL of Stop Solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Cell-Based HIV-1 Antiviral Assay (p24 ELISA)
This protocol describes a method to evaluate the antiviral activity of this compound in a cell culture system by measuring the production of the HIV-1 p24 antigen.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
HIV-1 p24 ELISA kit
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the HIV-1 permissive cells into a 96-well plate at an appropriate density.
-
Compound Addition: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
Incubation: Incubate the plates in a CO2 incubator at 37°C for 3-5 days.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of p24 in each well. Calculate the percent inhibition of viral replication for each this compound concentration and determine the EC50 value.
Visualizations
References
- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
Impact of serum proteins on L-870810 activity
Welcome to the technical support center for L-870810, a potent HIV-1 integrase inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Impact of Serum Proteins on this compound Activity: FAQs
This section addresses common questions regarding the significant influence of serum proteins on the biological activity of this compound.
Q1: How do serum proteins affect the in vitro activity of this compound?
A1: Serum proteins, particularly human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), can significantly reduce the apparent in vitro antiviral activity of this compound. This is due to the binding of this compound to these proteins, which decreases the concentration of free, active compound available to inhibit the HIV-1 integrase enzyme. The unbound fraction of the drug is responsible for its pharmacological effect.
Q2: Is there quantitative data on the impact of serum on this compound's potency?
Q3: What are the major serum proteins that bind to this compound?
A3: While specific studies on this compound are limited, based on the behavior of other antiretroviral drugs, it is highly probable that this compound binds to both human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[2] HSA is the most abundant protein in plasma and is known to bind a wide variety of drugs.[3] AAG is an acute phase protein and is a primary binding protein for many basic and neutral lipophilic drugs.[4]
Q4: How should I account for the effect of serum proteins in my experiments?
A4: It is crucial to maintain a consistent and clearly reported concentration of serum (e.g., fetal bovine serum or human serum) in your cell-based assays. When comparing the potency of this compound with other inhibitors, ensure that the assays are performed under identical serum conditions. For more precise measurements of intrinsic activity, it is recommended to determine the IC50 in the presence of varying concentrations of purified HSA or to perform equilibrium dialysis to measure the unbound fraction of the drug.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound, with a focus on problems related to serum protein interactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected IC50/EC50 values | High concentration of serum proteins in the assay medium sequestering the active compound. | - Reduce the percentage of serum in your assay medium, if compatible with cell health. - Standardize the serum concentration across all experiments for consistent results. - Consider using purified human serum albumin (HSA) at a physiological concentration (e.g., 40 mg/mL) to assess its specific impact. - Determine the IC50 in the absence of serum proteins if the assay format allows (e.g., biochemical assays). |
| Poor reproducibility of antiviral activity | - Variation in the protein composition of different lots of serum (e.g., fetal bovine serum). - Inconsistent cell densities or virus input. | - Test and pre-qualify a large batch of serum to be used for a series of experiments. - Strictly control for cell number and multiplicity of infection (MOI) in all antiviral assays. - Include a standard reference compound with known potency in each assay to monitor for inter-assay variability. |
| Precipitation of this compound in culture medium | - this compound may have limited aqueous solubility. - High concentrations of the compound in the presence of serum proteins can sometimes lead to aggregation. | - Prepare high-concentration stock solutions of this compound in 100% DMSO. - When diluting into aqueous culture medium, perform serial dilutions and ensure thorough mixing to avoid localized high concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤0.5%) to avoid solvent toxicity. - Visually inspect for any precipitation after adding the compound to the medium. |
| Discrepancy between biochemical and cell-based assay results | The presence of serum proteins in the cell-based assay is the most likely cause, reducing the effective concentration of this compound. | - This is an expected observation. The biochemical assay provides the intrinsic potency of the inhibitor against the purified enzyme, while the cell-based assay reflects its activity in a more physiologically relevant environment. - Report both values and clearly state the assay conditions, including the serum percentage in the cell-based assay. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of this compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)
-
Target DNA (labeled with a detectable tag, e.g., DIG)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
Streptavidin-coated microplates
-
Detection reagent (e.g., anti-DIG antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat streptavidin-coated microplate wells with the biotinylated donor DNA.
-
Wash the wells to remove unbound donor DNA.
-
Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Prepare serial dilutions of this compound in assay buffer. Also prepare a no-inhibitor control.
-
Add the this compound dilutions or control to the wells and incubate.
-
Add the labeled target DNA to initiate the strand transfer reaction. Incubate.
-
Wash the wells to remove unintegrated target DNA.
-
Add the detection reagent (e.g., anti-DIG-HRP) and incubate.
-
Wash the wells to remove unbound detection reagent.
-
Add the HRP substrate and incubate to allow color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cell-Based Antiviral Activity Assay using MT-4 Cells
This assay determines the effective concentration of this compound required to inhibit HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells
-
Complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagent for assessing cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA kit)
-
Plate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Prepare serial dilutions of this compound in complete culture medium. Also prepare a no-drug control.
-
Add the this compound dilutions or control to the cells.
-
Infect the cells with a pre-titered amount of HIV-1 stock.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Assess the endpoint:
-
Cell Viability (MTT/XTT Assay): Add the viability reagent to the wells, incubate, and then measure the absorbance. This method relies on the cytopathic effect of the virus.
-
Viral Replication (p24 ELISA): Collect the culture supernatant and measure the amount of p24 antigen using a commercial ELISA kit.
-
-
Calculate the percent inhibition of viral replication or the percent protection from cell death for each this compound concentration.
-
Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and experimental workflows.
Caption: Mechanism of action of this compound in inhibiting HIV-1 integration.
Caption: Workflow for cell-based antiviral activity assay.
References
- 1. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.6. Cell-Based Antiviral Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
L-870810 vs. Diketo Acid Integrase Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational HIV-1 integrase inhibitor L-870810 and the class of diketo acid-containing integrase strand transfer inhibitors (INSTIs), including the clinically approved drugs raltegravir, elvitegravir, and dolutegravir. This document synthesizes preclinical data on their mechanism of action, in vitro efficacy, resistance profiles, and pharmacokinetic and toxicity profiles, supported by detailed experimental methodologies and visual diagrams.
Executive Summary
This compound, a naphthyridine carboxamide, and diketo acid inhibitors are mechanistically similar, both targeting the strand transfer step of HIV-1 integrase. This process is crucial for the integration of the viral DNA into the host genome, a point of no return in the viral life cycle.[1] Despite their shared mechanism, a key distinction lies in their resistance profiles; mutations conferring resistance to this compound do not typically cause resistance to diketo acid inhibitors, and vice versa, suggesting different binding interactions within the integrase active site.[2] While this compound showed potent antiviral activity in preclinical studies, its development was halted due to toxicity observed in animal models.[3] In contrast, several diketo acid inhibitors have achieved FDA approval and are now cornerstones of antiretroviral therapy.[1]
Mechanism of Action: Targeting the HIV-1 Integrase
Both this compound and diketo acid inhibitors function as integrase strand transfer inhibitors (INSTIs). They achieve this by chelating divalent metal ions (typically Mg2+) in the catalytic core of the HIV-1 integrase enzyme.[4][5] This interaction prevents the enzyme from catalyzing the strand transfer reaction, where the 3' ends of the viral DNA are covalently joined to the host cell's DNA.[6] The DDE motif, a triad of conserved aspartate and glutamate residues (D64, D116, E152) in the integrase active site, is crucial for coordinating these metal ions and is the primary site of action for these inhibitors.[5]
Comparative In Vitro Efficacy
The following tables summarize the reported in vitro activities of this compound and key diketo acid inhibitors against wild-type HIV-1. IC50 represents the half-maximal inhibitory concentration in enzymatic assays, while EC50 represents the half-maximal effective concentration in cell-based assays.
| Compound | Target | IC50 (nM) | Reference |
| This compound | HIV-1 Integrase (Strand Transfer) | 8 | [7] |
| Raltegravir | HIV-1 Integrase (Strand Transfer) | 2-7 | [8] |
| Elvitegravir | HIV-1 Integrase (Strand Transfer) | 7.2 | [8] |
| Dolutegravir | HIV-1 Integrase (Strand Transfer) | 2.7 | [9] |
Table 1: Comparative Inhibitory Activity (IC50) against HIV-1 Integrase.
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | MT-4 cells | 15 (EC95) | [7] |
| Raltegravir | MT-4 cells | 19 | [5] |
| Elvitegravir | MT-4 cells | 1.7 | [10] |
| Dolutegravir | MT-2 cells | 0.51 | [9] |
Table 2: Comparative Antiviral Activity (EC50) in Cell Culture.
Resistance Profiles: A Key Differentiator
A significant finding in preclinical studies is the discordant resistance pattern between this compound and diketo acid inhibitors.[2] This suggests that while their primary mechanism is the same, their specific binding interactions within the integrase active site differ.
| Compound | Key Resistance Mutations | Cross-Resistance Notes | Reference |
| This compound | V72I, F121Y, T125K | Does not show cross-resistance with mutations selected by diketo acid inhibitors. | [2] |
| Raltegravir | Y143R/H/C, Q148H/K/R, N155H | Shows cross-resistance with elvitegravir. Dolutegravir retains activity against many raltegravir-resistant strains. | [9][11] |
| Elvitegravir | E92Q, T66I, S147G, Q148H/K/R, N155H | High degree of cross-resistance with raltegravir. | [11][12] |
| Dolutegravir | R263K, G118R | Maintains activity against many viruses resistant to first-generation INSTIs. Higher genetic barrier to resistance. | [13][14] |
Table 3: Comparative Resistance Profiles.
Preclinical Pharmacokinetics and Toxicity
| Compound | Animal Model | Key Pharmacokinetic Parameters | Toxicity Findings | Reference |
| This compound | Rhesus Macaques, Dogs | Good oral bioavailability (>60%), Half-life ~5 hours in macaques. | Halted development due to liver and kidney toxicity in long-term dog studies. | [3][7] |
| Raltegravir | Rats | Oral bioavailability ~30-40%, Half-life ~1.6 hours. | Generally well-tolerated in preclinical studies. | [5] |
| Elvitegravir | Rats, Dogs | Moderate oral bioavailability, extensively metabolized. | No major toxicities reported in preclinical studies leading to clinical development. | [10] |
| Dolutegravir | Rats, Monkeys | Good oral absorption and bioavailability. | No major toxicities reported in preclinical studies leading to clinical development. | [14] |
Table 4: Comparative Preclinical Pharmacokinetics and Toxicity.
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (Gel-Based)
This assay directly measures the inhibition of the strand transfer step catalyzed by recombinant HIV-1 integrase.
-
Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A 5'-end radiolabeled oligonucleotide duplex mimicking the viral DNA U5 long terminal repeat (LTR) is used as the donor substrate. A separate unlabeled oligonucleotide duplex serves as the target DNA.
-
Reaction Mixture: The reaction is typically performed in a buffer containing MnCl2 or MgCl2, DTT, and a suitable salt concentration.
-
Inhibition Assay: The integrase enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or a diketo acid) for a specified time at a specific temperature (e.g., 30 minutes at 37°C).
-
Reaction Initiation: The strand transfer reaction is initiated by the addition of the donor and target DNA substrates.
-
Reaction Termination and Analysis: The reaction is stopped after a defined period by adding a stop solution containing EDTA and a loading dye. The reaction products are then resolved by denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: The gel is dried and exposed to a phosphor screen. The bands corresponding to the strand transfer products are quantified, and the IC50 value is calculated from the dose-response curve.[8]
In Vitro Anti-HIV Activity Assay (CEM-GFP Cell Line)
This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in a T-cell line.
-
Cell Culture: CEM-GFP cells, a T-lymphoblastoid cell line engineered to express Green Fluorescent Protein (GFP) upon HIV-1 infection, are maintained in appropriate culture medium.
-
Compound Preparation: The test compound is dissolved in DMSO and serially diluted to various concentrations.
-
Infection: CEM-GFP cells are pre-incubated with the diluted compounds for a short period (e.g., 2 hours) before being infected with a known amount of HIV-1 (e.g., NL4-3 strain).
-
Incubation: The infected cells are incubated for a period that allows for viral replication and GFP expression (e.g., 72 hours).
-
Analysis: The percentage of GFP-positive cells is determined by flow cytometry.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a virus control (no compound). The EC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[2]
Conclusion
This compound and diketo acid integrase inhibitors represent two distinct chemical scaffolds that effectively target the same crucial step in the HIV-1 replication cycle. While this compound demonstrated promising in vitro potency, its development was curtailed by preclinical toxicity. The diketo acid class, however, has yielded multiple successful antiretroviral drugs that are integral to modern HIV-1 treatment. The key takeaway for researchers is the demonstration that mechanistically identical inhibitors can possess unique resistance profiles, a crucial consideration in the ongoing effort to develop new antiretrovirals that can overcome drug resistance. The detailed experimental protocols provided herein offer a foundation for the continued evaluation and comparison of novel integrase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and dose-range finding toxicity of a novel anti-HIV active integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment of compounds for anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-resistance profile of the novel integrase inhibitor Dolutegravir (S/GSK1349572) using clonal viral variants selected in patients failing raltegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro resistance selections using elvitegravir, raltegravir, and two metabolites of elvitegravir M1 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medinfo.gsk.com [medinfo.gsk.com]
- 14. Treatment Emergent Dolutegravir Resistance Mutations in Individuals Naïve to HIV-1 Integrase Inhibitors: A Rapid Scoping Review [mdpi.com]
A Comparative Analysis of Resistance Profiles: L-870810 versus Raltegravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance profiles of two HIV-1 integrase inhibitors, L-870810 and Raltegravir. The information presented is supported by experimental data to assist researchers in understanding the nuances of resistance development to these compounds.
Introduction to this compound and Raltegravir
This compound is a naphthyridine-based integrase strand transfer inhibitor (INSTI) that showed potent antiviral activity in early studies.[1] Raltegravir, the first FDA-approved INSTI, is a hydroxypyrimidinone carboxamide that has become a cornerstone of antiretroviral therapy.[2] Both drugs target the HIV-1 integrase enzyme, a critical component for viral replication, by preventing the insertion of the viral DNA into the host genome. Despite their similar mechanisms of action, these compounds exhibit distinct resistance profiles, which is a crucial consideration in the development of new antiretroviral agents and the management of treatment-experienced patients.
Comparative Resistance Profiles
Resistance to both this compound and Raltegravir is conferred by specific amino acid substitutions in the HIV-1 integrase enzyme. However, the key mutations and resistance pathways differ significantly between the two inhibitors.
This compound Resistance: In vitro selection studies have identified a primary set of mutations that confer resistance to this compound. The successive accumulation of mutations at positions L74, E92, and S230 in the integrase enzyme leads to a significant reduction in susceptibility to the drug.[1][3] The E92Q mutation appears to be a critical determinant of high-level resistance to this compound.[1]
Raltegravir Resistance: Raltegravir resistance is more complex and evolves through three main, mutually exclusive genetic pathways involving primary mutations at positions:
-
Y143 (Y143C/R/H): This pathway is one of the primary routes of resistance to Raltegravir.[2]
-
Q148 (Q148H/R/K): Mutations at this position, often in combination with secondary mutations like G140S/A, can lead to high-level resistance.[2][4]
-
N155 (N155H): This is another key primary mutation, frequently accompanied by secondary mutations that enhance resistance or compensate for a loss of viral fitness.[2][4]
Secondary mutations often emerge in conjunction with these primary mutations, further increasing the level of resistance and sometimes restoring viral replicative capacity.[4]
Cross-Resistance: There is evidence of some cross-resistance between this compound and Raltegravir. For instance, the E92Q mutation, a primary resistance mutation for this compound, can also contribute to Raltegravir resistance, particularly in the context of the N155H pathway.[1][4] However, the primary resistance pathways for Raltegravir (Y143, Q148, N155) are largely distinct from the core resistance profile of this compound.
Quantitative Analysis of Resistance
The following tables summarize the quantitative data on the fold-change in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) for various integrase mutations against this compound and Raltegravir. The fold-change indicates the decrease in susceptibility of the mutant virus compared to the wild-type virus.
Table 1: this compound Resistance Profile
| Integrase Mutation(s) | Fold-Change in IC50/EC50 | Reference(s) |
| E92Q | 18.3 | [1] |
| L74M | No significant change | [1] |
| S230N | No significant change | [1] |
| L74M + E92Q + S230N | 110 | [1][3] |
Table 2: Raltegravir Resistance Profile
| Integrase Mutation(s) | Fold-Change in IC50/EC50 | Reference(s) |
| Y143 Pathway | ||
| Y143R | >10 | [5] |
| Y143C | >10 | [5] |
| Q148 Pathway | ||
| Q148H | 7 | [4] |
| Q148R | 22 | [4] |
| Q148K | 15 | [4] |
| G140S + Q148H | 245 | [4] |
| E138K + Q148H | 36 | [4] |
| N155 Pathway | ||
| N155H | 19 | [4] |
| L74M + N155H | 28 | [4] |
| E92Q + N155H | 55 | [4] |
Experimental Methodologies
The data presented in this guide are derived from key experiments designed to characterize HIV-1 drug resistance. The general workflow and specific protocols are outlined below.
Experimental Workflow for Determining HIV-1 Drug Resistance
Key Experimental Protocols
1. Site-Directed Mutagenesis of HIV-1 Integrase:
This protocol is used to introduce specific mutations into the integrase gene of an infectious molecular clone of HIV-1 (e.g., pNL4-3) to study the effect of these mutations on drug susceptibility.
-
Template DNA: A plasmid containing the wild-type HIV-1 proviral DNA is used as the template.
-
Primer Design: Oligonucleotide primers containing the desired mutation are designed. These primers are complementary to the template DNA, with the exception of the mismatched base(s) that introduce the mutation.
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid using the mutagenic primers. This results in the synthesis of a new plasmid containing the desired mutation.
-
Template Removal: The parental (non-mutated) DNA template is digested using a methylation-sensitive restriction enzyme (e.g., DpnI), as the template DNA isolated from most E. coli strains will be methylated, while the newly synthesized DNA will not.
-
Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for propagation.
-
Verification: The presence of the desired mutation and the absence of any unintended mutations are confirmed by DNA sequencing of the integrase gene.
2. Phenotypic Susceptibility Assay:
This assay measures the concentration of a drug required to inhibit the replication of a virus by 50% (IC50 or EC50).
-
Cell Lines: A permissive cell line for HIV-1 infection, such as MT-4 or TZM-bl cells, is used.
-
Virus Stocks: Recombinant viruses carrying either the wild-type or mutated integrase gene are generated by transfecting a proviral plasmid into a producer cell line (e.g., 293T cells). The supernatant containing the virus is harvested and the virus titer is determined.
-
Drug Dilutions: The integrase inhibitor (this compound or Raltegravir) is serially diluted to a range of concentrations.
-
Infection and Treatment: The target cells are infected with a known amount of the virus stock in the presence of the different drug concentrations. Control wells with no drug are also included.
-
Measurement of Viral Replication: After a defined incubation period (typically 3-5 days), the extent of viral replication is measured. Common methods include:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Luciferase Reporter Assay: If a reporter cell line (e.g., TZM-bl) is used, viral replication can be quantified by measuring the activity of a reporter gene (e.g., luciferase) that is activated upon HIV-1 infection.
-
-
Data Analysis: The drug concentration that inhibits viral replication by 50% is calculated using a dose-response curve. The fold-change in resistance is then determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.
Resistance Pathways Visualization
The following diagram illustrates the key mutational pathways leading to resistance for this compound and Raltegravir.
Conclusion
This compound and Raltegravir, while both targeting HIV-1 integrase, select for distinct patterns of resistance mutations. This compound resistance is primarily driven by the accumulation of mutations L74M, E92Q, and S230N. In contrast, Raltegravir resistance follows three major pathways involving mutations at positions Y143, Q148, and N155, often accompanied by secondary mutations. The E92Q mutation represents a point of potential cross-resistance. Understanding these distinct resistance profiles is essential for the development of next-generation integrase inhibitors with improved resistance barriers and for optimizing treatment strategies for patients who have experienced virologic failure on an INSTI-containing regimen. The experimental protocols and data presented in this guide provide a framework for the continued investigation of HIV-1 integrase inhibitor resistance.
References
- 1. Mutations in Human Immunodeficiency Virus Type 1 Integrase Confer Resistance to the Naphthyridine L-870,810 and Cross-Resistance to the Clinical Trial Drug GS-9137 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in human immunodeficiency virus type 1 integrase confer resistance to the naphthyridine L-870,810 and cross-resistance to the clinical trial drug GS-9137 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between L-870,810 and Other Integrase Strand Transfer Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of the early-generation integrase strand transfer inhibitor (INSTI) L-870,810 and other INSTIs, supported by experimental data. The information is intended to aid researchers and drug development professionals in understanding the nuances of INSTI resistance and in the development of novel antiretroviral agents.
Introduction to INSTIs and Resistance
Integrase strand transfer inhibitors (INSTIs) are a critical class of antiretroviral drugs that block the HIV-1 integrase enzyme, preventing the integration of the viral genome into the host cell's DNA. This class includes the first-generation drugs raltegravir (RAL) and elvitegravir (EVG), and the second-generation drugs dolutegravir (DTG) and bictegravir (BIC). L-870,810 is a naphthyridine carboxamide that was investigated in early clinical trials and, like other INSTIs, inhibits the strand transfer step of integration.[1] A significant challenge in the long-term efficacy of INSTIs is the emergence of drug resistance mutations in the integrase enzyme, which can lead to cross-resistance across the class.
Key Resistance Mutations
Resistance to INSTIs is primarily conferred by mutations within the catalytic core domain of the integrase enzyme. These mutations can be broadly categorized into primary mutations, which directly reduce drug susceptibility, and secondary (or accessory) mutations, which can compensate for fitness costs incurred by primary mutations or further enhance resistance.
Mutations Selected by L-870,810: In vitro studies have shown that exposure to L-870,810 selects for a specific pattern of mutations. The successive accumulation of mutations at positions L74, E92, and S230 in the integrase enzyme has been observed, leading to a significant reduction in susceptibility to L-870,810.[2][3]
Common INSTI Resistance Pathways: Across the class of INSTIs, several key mutational pathways have been identified that confer broad cross-resistance, particularly among the first-generation agents. The most well-characterized pathways involve mutations at positions:
-
Q148 (H/K/R): Often found in combination with other mutations like G140S/A/C.[1][4]
-
Y143C/R/H: Another primary pathway leading to resistance.[1]
Quantitative Analysis of Cross-Resistance
The following tables summarize the fold-change in susceptibility (resistance) of HIV-1 with specific integrase mutations to L-870,810 and other INSTIs. The fold-change is calculated as the ratio of the IC50 (50% inhibitory concentration) of the mutant virus to the IC50 of the wild-type virus.
Table 1: Fold-Change in Resistance for L-870,810-Selected Mutations
| Integrase Mutation(s) | L-870,810 | Raltegravir (RAL) | Elvitegravir (EVG) | Dolutegravir (DTG) | Bictegravir (BIC) |
| E92Q + S230N | 23-fold[3] | ~5-fold[4] | ~30-fold[4] | No significant effect[4] | No significant effect[4] |
| L74M + E92Q + S230N | 110-fold[2][3] | Data not available | Data not available | Data not available | Data not available |
Table 2: Fold-Change in Resistance for Common INSTI Mutations
| Integrase Mutation(s) | L-870,810 | Raltegravir (RAL) | Elvitegravir (EVG) | Dolutegravir (DTG) | Bictegravir (BIC) |
| N155H | Confers resistance[5] | ~10 to 19-fold[4][6] | ~30-fold[4] | Minimal effect[4] | Minimal effect[4] |
| N155H + E92Q | Data not available | 55-fold[6] | High-level | Data not available | Data not available |
| Q148H | Data not available | ~7-fold[6] | High-level | Data not available | Data not available |
| Q148H + G140S | Data not available | >100-fold[4] | >100-fold[4] | ~2 to 5-fold[4] | ~2 to 5-fold[4] |
| Y143R | Data not available | ~20-fold[4] | Low-level | No significant effect[4] | No significant effect[4] |
| G118R | Data not available | ~5 to 10-fold[4] | ~5 to 10-fold[4] | ~5 to 10-fold[4] | ~2 to 3-fold[4] |
Note: "Data not available" indicates that specific fold-change values for that drug-mutation combination were not found in the searched literature. "High-level" indicates significant resistance is conferred, though a precise fold-change value was not specified in the sources.
Experimental Protocols
Phenotypic Drug Susceptibility Assay
This assay measures the ability of a virus to replicate in the presence of a drug.
Principle: Recombinant viruses containing the integrase gene from patient plasma or site-directed mutant clones are generated. These viruses are then used to infect target cells in the presence of serial dilutions of an INSTI. The drug concentration that inhibits viral replication by 50% (IC50) is determined, typically by measuring a reporter gene product (e.g., luciferase) or a viral antigen (e.g., p24).
Detailed Methodology:
-
Viral RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma. The integrase gene is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Generation of Recombinant Virus: The amplified integrase gene is cloned into an HIV-1 vector that lacks the corresponding region of the integrase gene. This vector often contains a reporter gene like luciferase to facilitate the quantification of viral replication.
-
Virus Production: The recombinant vector is transfected into a suitable cell line (e.g., 293T cells) to produce viral particles.
-
Infection and Drug Treatment: Target cells (e.g., TZM-bl) are infected with the recombinant virus in the presence of varying concentrations of the INSTI being tested.
-
Quantification of Viral Replication: After a set incubation period (e.g., 48 hours), the cells are lysed, and the activity of the reporter gene is measured.
-
Data Analysis: The IC50 is calculated by plotting the percentage of replication inhibition against the drug concentration. The fold-change in resistance is determined by dividing the IC50 of the mutant virus by the IC50 of a wild-type reference virus.[7][8]
Integrase Strand Transfer Assay (Biochemical Assay)
This in vitro assay directly measures the inhibition of the integrase enzyme's strand transfer activity.
Principle: Recombinant HIV-1 integrase is incubated with a donor DNA substrate (mimicking the viral DNA end) and a target DNA substrate (mimicking the host DNA). The ability of the integrase to ligate the donor to the target is measured in the presence of inhibitors.
Detailed Methodology:
-
Plate Preparation: A 96-well plate is coated with a biotinylated donor substrate (DS) DNA.
-
Integrase Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.
-
Inhibitor Addition: Serial dilutions of the INSTI are added to the wells.
-
Strand Transfer Reaction: A labeled target substrate (TS) DNA (e.g., with digoxigenin - DIG) is added to initiate the strand transfer reaction.
-
Detection: The plate is washed, and an enzyme-conjugated antibody (e.g., anti-DIG-HRP) that recognizes the label on the TS DNA is added.
-
Signal Generation: A substrate for the enzyme (e.g., TMB for HRP) is added, and the resulting colorimetric signal is measured. The signal intensity is proportional to the strand transfer activity.
-
Data Analysis: The IC50 is determined by plotting the percentage of inhibition of the strand transfer reaction against the inhibitor concentration.[9][10][11]
Mandatory Visualizations
Caption: HIV-1 Integration Pathway and the Site of INSTI Action.
Caption: Workflow for Phenotypic Drug Susceptibility Assay.
References
- 1. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in human immunodeficiency virus type 1 integrase confer resistance to the naphthyridine L-870,810 and cross-resistance to the clinical trial drug GS-9137 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutations in Human Immunodeficiency Virus Type 1 Integrase Confer Resistance to the Naphthyridine L-870,810 and Cross-Resistance to the Clinical Trial Drug GS-9137 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drug Resistance Database [hivdb.stanford.edu]
- 5. Genotypic Correlates of Resistance to the HIV-1 Strand Transfer Integrase Inhibitor Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a phenotypic susceptibility assay for HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of L-870,810 Against HIV-1 Integrase Mutants L74M, E92Q, and S230N
For Immediate Release
This guide provides a comprehensive comparison of the investigational HIV-1 integrase strand transfer inhibitor (INSTI), L-870,810, in the context of the clinically relevant resistance mutations L74M, E92Q, and S230N. The emergence of drug resistance is a significant challenge in antiretroviral therapy, making the characterization of resistance profiles for new therapeutic agents crucial for drug development professionals, researchers, and clinicians. This document summarizes key experimental data, details the methodologies used to obtain these findings, and visualizes the underlying biological processes and experimental workflows.
Executive Summary
The naphthyridine analog L-870,810 is a potent inhibitor of HIV-1 integrase. However, its efficacy can be compromised by the emergence of specific resistance mutations.[1] Studies involving in vitro selection have demonstrated that sequential passage of HIV-1 in the presence of L-870,810 leads to the successive appearance of the E92Q, S230N, and L74M mutations in the integrase enzyme.[2] The accumulation of these mutations confers high-level resistance to L-870,810 and significant cross-resistance to other INSTIs, such as elvitegravir (GS-9137).[1][2] Notably, the E92Q mutation appears to be a critical determinant of this resistance phenotype.[2] Furthermore, the acquisition of these resistance mutations is associated with a reduction in both viral replication fitness and the enzymatic activity of the integrase protein.[2]
Comparative Performance Data
The following tables summarize the quantitative impact of the L74M, E92Q, and S230N mutations on the antiviral activity of L-870,810 and other integrase inhibitors, as well as on viral fitness and enzyme function.
Table 1: Fold Change in Susceptibility to Integrase Inhibitors
| Integrase Mutation(s) | L-870,810 | Elvitegravir (GS-9137) | Raltegravir (MK-0518) | CHI-1043 (DKA analogue) |
| Wild-Type | 1 | 1 | 1 | 1 |
| E92Q | 18.3 | 17.1 | 3.0 | - |
| L74M | No significant change | - | - | - |
| S230N | No significant change | - | - | - |
| E92Q + S230N | 22-23 | 33 | - | Low-level |
| L74M + E92Q + S230N | 110 | 77 | 11 | Low-level |
Data compiled from studies by Hombrouck et al.[1][2] '-' indicates data not available.
Table 2: Impact of Resistance Mutations on Viral and Enzymatic Fitness
| Integrase Genotype | Viral Replication Kinetics | Integrase Enzymatic Activity (Strand Transfer) |
| Wild-Type | Normal | 100% |
| L74M/E92Q/S230N Mutant | Reduced | Reduced |
Qualitative summary based on findings from Hombrouck et al.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key protocols used to characterize the L-870,810 resistance mutations.
In Vitro Selection of Resistant Viruses
This protocol is designed to select for drug-resistant viral strains by culturing the virus in the presence of escalating concentrations of an antiviral agent.
-
Cell Culture: MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Viral Strain: The wild-type HIV-1 strain (e.g., IIIB or NL4.3) is used to initiate the selection process.
-
Drug Escalation: The virus is initially cultured in the presence of a low concentration of L-870,810.
-
Serial Passage: The culture supernatant, containing progeny virus, is harvested at peak cytopathic effect and used to infect fresh MT-4 cells. The concentration of L-870,810 is gradually increased in subsequent passages.
-
Monitoring: Viral replication is monitored by observing the cytopathic effect and measuring p24 antigen levels in the supernatant.
-
Genotypic Analysis: At various passages, viral RNA is extracted from the supernatant, and the integrase gene is sequenced to identify emerging mutations.[2]
Phenotypic Susceptibility Assay
This assay quantifies the susceptibility of a viral strain to an antiviral drug.
-
Virus Production: Recombinant viruses containing specific integrase mutations are generated by transfecting 293T cells with a proviral DNA clone (e.g., pNL4.3) containing the desired mutations.
-
Cell Infection: MT-4 cells are infected with the recombinant virus in the presence of serial dilutions of the integrase inhibitor.
-
Quantification of Viral Replication: After a defined incubation period (e.g., 5 days), viral replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an ELISA.
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated. The fold change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.[1][2]
HIV-1 Replication Kinetics Assay
This assay measures the replication fitness of different viral strains.
-
Cell Infection: MT-4 cells are infected with equivalent amounts of wild-type and mutant viruses (normalized by p24 antigen content).
-
Sample Collection: Aliquots of the culture supernatant are collected at various time points post-infection (e.g., daily for 7 days).
-
p24 Antigen Quantification: The concentration of p24 antigen in the collected supernatants is measured by ELISA.
-
Data Analysis: A growth curve is generated by plotting p24 antigen concentration against time. The replication kinetics of the mutant virus are then compared to the wild-type virus.[2][3]
Integrase Enzymatic Activity Assay (3'-Processing and Strand Transfer)
This biochemical assay measures the catalytic activity of the integrase enzyme.
-
Recombinant Integrase: Wild-type and mutant integrase enzymes are expressed and purified from E. coli.
-
Substrates: A biotinylated oligonucleotide duplex mimicking the HIV-1 LTR end is used as the substrate for the 3'-processing reaction. A target DNA substrate is also included for the strand transfer reaction.
-
Reaction: The purified integrase enzyme is incubated with the DNA substrates in a reaction buffer containing a divalent cation (e.g., Mg2+ or Mn2+).
-
Detection: The products of the 3'-processing and strand transfer reactions are detected. For example, a real-time PCR-based method can be used to quantify the 3'-processed product.[4] Alternatively, an ELISA-based format can be used to measure the strand transfer product.[5]
-
Inhibition Assay: To determine the inhibitory activity of compounds like L-870,810, the assay is performed in the presence of varying concentrations of the inhibitor, and the IC50 is calculated.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the integrase gene within a plasmid vector.
-
Template DNA: A plasmid containing the wild-type HIV-1 integrase gene is used as the template.
-
Primer Design: Oligonucleotide primers containing the desired mutation (e.g., L74M, E92Q, or S230N) are designed.
-
PCR Amplification: A PCR reaction is performed using the template DNA and the mutagenic primers to generate copies of the plasmid containing the desired mutation.
-
Template Removal: The parental, non-mutated template DNA is digested using a specific enzyme (e.g., DpnI), which only cleaves methylated DNA (the template) and not the newly synthesized, unmethylated DNA.
-
Transformation: The mutated plasmids are transformed into competent E. coli for amplification.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.[6][7]
Visualizing the Mechanisms
To better understand the context of L-870,810 resistance, the following diagrams illustrate the HIV-1 integrase pathway and a typical experimental workflow for selecting resistant viral strains.
Caption: HIV-1 integrase-mediated integration pathway and the inhibitory action of L-870,810.
Caption: Experimental workflow for the in vitro selection of L-870,810 resistant HIV-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutations in Human Immunodeficiency Virus Type 1 Integrase Confer Resistance to the Naphthyridine L-870,810 and Cross-Resistance to the Clinical Trial Drug GS-9137 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. 2.2. DNA Constructs and Site-Directed Mutagenesis [bio-protocol.org]
- 7. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
L-870810: A Unique Resistance Profile at HIV-1 Integrase Residues 72, 121, and 125
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of HIV-1 treatment has been significantly shaped by the advent of integrase strand transfer inhibitors (INSTIs). Within this class, the naphthyridine carboxamide L-870810, while not clinically developed due to toxicity concerns, presents a compelling case study in viral resistance.[1] Mechanistically identical to diketo acid analogues, this compound exhibits a distinct and non-overlapping resistance profile, primarily centered around mutations at residues 72, 121, and 125 of the integrase enzyme.[2] This guide provides a comparative analysis of this compound's unique resistance profile against other key INSTIs, supported by experimental data and detailed methodologies.
Comparative Resistance Profiles of Integrase Inhibitors
The antiviral activity of this compound is significantly compromised by specific mutations at positions V72, F121, and T125 in the HIV-1 integrase enzyme. Notably, these mutations confer minimal to no cross-resistance to inhibitors from the diketo acid class. The following tables summarize the quantitative data on the fold change in IC50 values for this compound and other INSTIs in the presence of key resistance mutations.
Table 1: Unique Resistance Profile of this compound
| Integrase Mutant | Fold Change in IC50 vs. This compound | Fold Change in IC50 vs. Diketo Acid Inhibitor |
| Wild-Type | 1.0 | 1.0 |
| V72I | >100 | 1.3 |
| F121Y | 4.3 | 1.0 |
| T125K | >100 | 2.0 |
| V72I + F121Y | >100 | 1.0 |
| V72I + T125K | >100 | 1.5 |
| F121Y + T125K | >100 | 1.0 |
| V72I + F121Y + T125K | >100 | 1.0 |
Data adapted from Hazuda, D.J. et al. (2004). Proc Natl Acad Sci USA, 101(31): 11233.[2]
Table 2: Comparative Resistance Profiles of Clinically Approved INSTIs
| Integrase Mutation | Raltegravir (Fold Change) | Elvitegravir (Fold Change) | Dolutegravir (Fold Change) | Bictegravir (Fold Change) |
| Primary Mutations | ||||
| T66I | 1 | 10 | 1 | 1 |
| E92Q | >10 | 26 | <2 | <2 |
| Y143R | >10 | >10 | 1 | 1 |
| Q148H/K/R | >10 | >10 | 3-10 | 2-5 |
| N155H | >10 | 30 | 1.4 | 1.2 |
| Secondary Mutations (in combination with primary mutations) | ||||
| L74M | Increases resistance | Increases resistance | Increases resistance | Increases resistance |
| G140S (with Q148H) | >100 | >100 | >10 | >5 |
Fold change values are approximate and can vary depending on the specific amino acid substitution and the presence of other mutations. Data compiled from multiple sources.[3][4]
Experimental Protocols
The determination of antiviral resistance profiles relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key experiments cited in the generation of the resistance data.
Site-Directed Mutagenesis of HIV-1 Integrase
This protocol describes the generation of specific mutations in the integrase gene within a proviral DNA clone, which is essential for studying the impact of these mutations on drug susceptibility.
Materials:
-
pNL4-3-based HIV-1 proviral DNA vector
-
Mutagenic primers containing the desired nucleotide changes for residues 72, 121, and 125
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
DpnI restriction enzyme
-
Competent E. coli (e.g., XL1-Blue)
-
Plasmid purification kit
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) incorporating the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the proviral DNA template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling, typically consisting of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. An extension temperature of 68°C is recommended.
-
-
DpnI Digestion: Digest the PCR product with DpnI for 1-2 hours at 37°C. DpnI specifically cleaves the parental, methylated DNA template, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies using a plasmid purification kit. Verify the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing of the entire integrase gene.
Phenotypic Susceptibility Assay (Recombinant Virus Assay)
This cell-based assay measures the concentration of an antiretroviral drug required to inhibit the replication of recombinant HIV-1 containing specific integrase mutations by 50% (IC50).
Materials:
-
HEK293T cells
-
Proviral DNA clones (wild-type and mutant)
-
VSV-G expression vector (for pseudotyping)
-
Transfection reagent (e.g., FuGENE 6)
-
TZM-bl cells (or other indicator cell line expressing CD4, CXCR4, and CCR5, and containing a Tat-responsive reporter gene like luciferase)
-
This compound and other integrase inhibitors
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Virus Production:
-
Co-transfect HEK293T cells with a proviral DNA clone (wild-type or mutant) and a VSV-G expression vector using a suitable transfection reagent.
-
Culture the cells for 48-72 hours. The supernatant will contain pseudotyped viral particles.
-
-
Virus Titration: Determine the 50% tissue culture infectious dose (TCID50) of the viral stocks on TZM-bl cells to normalize the amount of virus used in the susceptibility assay.
-
Drug Susceptibility Assay:
-
Seed TZM-bl cells in 96-well plates.
-
Prepare serial dilutions of the integrase inhibitors in cell culture medium.
-
Add the diluted drugs to the cells, followed by a standardized amount of the recombinant virus (e.g., 200 TCID50).
-
Incubate the plates for 48 hours at 37°C.
-
-
Quantification of Viral Replication:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral replication at each drug concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The fold change in resistance is calculated by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.
-
Visualizations
HIV-1 Integrase Strand Transfer Mechanism and Inhibition
The following diagram illustrates the key steps in the integration of viral DNA into the host genome and the mechanism of action of integrase strand transfer inhibitors.
Caption: HIV-1 integrase catalyzes 3'-processing and strand transfer for viral DNA integration.
Experimental Workflow for Determining HIV-1 Drug Resistance
This diagram outlines the typical workflow for assessing the resistance of HIV-1 to antiretroviral drugs using a recombinant virus assay.
Caption: Workflow for generating and testing recombinant HIV-1 to determine drug resistance.
References
- 1. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. HIV-1 Integrase Inhibitors That Are Broadly Effective against Drug-Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of primary elvitegravir resistance-associated mutations in HIV-1 integrase on drug susceptibility and viral replication fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
L-870,810: A Comparative Analysis of Efficacy Against Raltegravir-Resistant HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational HIV-1 integrase inhibitor L-870,810 and its efficacy against viral strains resistant to the approved drug raltegravir. While the clinical development of L-870,810, a naphthyridine carboxamide, was discontinued due to toxicity, its distinct resistance profile compared to raltegravir, a diketo acid analog, offers valuable insights for the development of future integrase strand transfer inhibitors (INSTIs).
Mechanism of Action: Integrase Strand Transfer Inhibition
Both L-870,810 and raltegravir are HIV-1 integrase strand transfer inhibitors (INSTIs). They share a common mechanism of action by blocking the final step of proviral DNA integration into the host cell genome. This is achieved by binding to the catalytic core domain of the integrase enzyme when it is in complex with the viral DNA ends. This binding prevents the covalent linkage of the viral DNA to the host chromosome, thereby halting the viral replication cycle.
Caption: Mechanism of action of Integrase Strand Transfer Inhibitors (INSTIs).
Comparative Efficacy and Resistance Profiles
A critical difference between L-870,810 and raltegravir lies in their resistance profiles. Studies have shown that the mutations selected by each drug are largely non-overlapping, a phenomenon known as discordant resistance.[1][2] This suggests that the two compounds interact with different key residues within the integrase active site.
Raltegravir Resistance Profile
Resistance to raltegravir is well-characterized and primarily associated with mutations in three key codons of the integrase gene: Y143, Q148, and N155.[3][4][5] These primary mutations can be accompanied by secondary mutations that further increase the level of resistance and may compensate for a loss of viral fitness.
Table 1: Phenotypic Susceptibility of Raltegravir-Resistant Mutants to Raltegravir and Second-Generation INSTIs
| Integrase Mutant | Raltegravir Fold Change (IC50) | Dolutegravir Fold Change (IC50) | Elvitegravir Fold Change (IC50) |
| Wild-Type | 1.0 | 1.0 | 1.0 |
| Y143R | 24 | 1.05 | - |
| N155H | 16 - 19 | 1.37 | 40 - 55 |
| Q148H | 18 | - | - |
| Q148R | 34 | - | - |
| Q148K | 43 | - | 101 - 137 |
| G140S + Q148H | >150 - 245 | 3.75 | - |
| E92Q + N155H | 55 | - | - |
Data compiled from multiple sources. Fold change is the ratio of the IC50 for the mutant virus to the IC50 for the wild-type virus.
L-870,810 Resistance Profile and Cross-Resistance
In vitro studies have identified a different set of primary resistance mutations for L-870,810, including V72I, L74M, F121Y, and T125A.[1] Crucially, a key study demonstrated that viruses selected for resistance to L-870,810, containing mutations at residues 72, 121, and 125, did not exhibit cross-resistance to diketo acid inhibitors (the class to which raltegravir belongs).[1][2] Conversely, mutations that confer resistance to diketo acids did not cause resistance to L-870,810.[1][2]
An important exception to this discordant resistance is at position N155. Mutations at this residue have been shown to reduce the susceptibility to both classes of compounds.[6]
While comprehensive quantitative data on the activity of L-870,810 against the full panel of raltegravir-resistant mutants is limited due to its discontinued development, in vitro selection experiments have provided some insights. Serial passage of HIV-1 in the presence of L-870,810 selected for mutations such as L74M, E92Q, and S230N, resulting in a 110-fold decrease in susceptibility to L-870,810.[7] These resistant viruses showed modest phenotypic cross-resistance to raltegravir (MK-0518).[7]
Table 2: Summary of Resistance Profiles
| Feature | Raltegravir (Diketo Acid) | L-870,810 (Naphthyridine Carboxamide) |
| Primary Resistance Mutations | Y143C/R, Q148H/R/K, N155H | V72I, L74M, F121Y, T125A |
| Cross-Resistance | High with elvitegravir. | Generally low with diketo acids. |
| Shared Resistance Mutation | N155 | N155 |
Experimental Protocols
The evaluation of antiviral efficacy and resistance is typically conducted using cell-based phenotypic susceptibility assays.
General Protocol for Phenotypic Susceptibility Assay
This protocol outlines the general steps involved in determining the 50% inhibitory concentration (IC50) of an antiviral agent against different HIV-1 strains.
Caption: Workflow for a phenotypic drug susceptibility assay.
1. Generation of Resistant Viral Strains:
-
Site-Directed Mutagenesis: Specific amino acid substitutions associated with raltegravir resistance (e.g., Y143R, Q148H, N155H) are introduced into the integrase-coding region of an HIV-1 laboratory clone (e.g., pNL4-3) using PCR-based mutagenesis.
-
Recombinant Virus Production: The mutated integrase gene is cloned into a viral vector. This vector is then transfected into a producer cell line (e.g., 293T cells) to generate replication-competent or single-cycle infectious viral particles.
2. Antiviral Susceptibility Assay:
-
Cell Culture: A susceptible target cell line (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) is seeded in 96-well plates.
-
Drug Preparation: Serial dilutions of the integrase inhibitors (L-870,810 and raltegravir) are prepared.
-
Infection: The target cells are infected with the recombinant viruses in the presence of the various drug concentrations.
-
Incubation: The infected cells are incubated for a period of time (typically 48 hours) to allow for viral entry, reverse transcription, integration (in the absence of effective inhibition), and reporter gene expression.
-
Quantification of Viral Replication: The level of viral replication is quantified by measuring the activity of the reporter gene product (e.g., luciferase).
-
Data Analysis: The IC50 value, which is the drug concentration required to inhibit 50% of viral replication, is calculated for each drug against each viral mutant. The fold change in resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.
Conclusion
L-870,810 and raltegravir, while both targeting the strand transfer step of HIV-1 integration, exhibit distinct resistance profiles. The finding that resistance mutations for one compound do not generally confer resistance to the other highlights the potential for developing INSTIs that can overcome existing resistance. Although the development of L-870,810 was halted, the principle of discordant resistance it demonstrated has been a valuable concept in the design of second and third-generation integrase inhibitors that maintain activity against raltegravir-resistant HIV-1 strains. Further research into the specific molecular interactions of different INSTI scaffolds within the integrase active site can continue to guide the development of more durable and potent antiretroviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV resistance to raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV resistance to raltegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of Raltegravir Susceptibility by Human Immunodeficiency Virus Type 1 Is Conferred via Multiple Nonoverlapping Genetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for Differential Resistance to the HIV-1 Integrase Inhibitor L-870,810: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the HIV-1 integrase inhibitor L-870,810 with other alternative inhibitors, focusing on the structural and molecular basis of drug resistance. The information is compiled from peer-reviewed scientific literature and is intended to support research and drug development efforts in the field of HIV-1 therapeutics.
Introduction to L-870,810 and HIV-1 Integrase Inhibition
L-870,810 is a potent naphthyridine-based inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[1][2] Integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[3] L-870,810, like other integrase strand transfer inhibitors (INSTIs), blocks the strand transfer step, thereby preventing the establishment of a productive infection.[3] While mechanistically similar to other classes of INSTIs, such as the diketo acid derivatives, L-870,810 exhibits a distinct resistance profile, making it a valuable tool for studying the nuances of integrase inhibitor binding and resistance.[1]
Comparative Antiviral Activity and Resistance Profiles
The emergence of drug-resistant viral strains is a major challenge in HIV-1 therapy. Understanding the differential resistance profiles of various INSTIs is crucial for the development of more robust and durable treatment regimens.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) of L-870,810 and other representative INSTIs against wild-type HIV-1 and strains harboring key resistance mutations.
| Compound | Virus Strain | Relevant Mutation(s) | IC50 / EC50 (nM) | Fold Change vs. WT | Reference |
| L-870,810 | HIV-1 (IIIB) | Wild-Type | 8 (IC50, ST) | - | [2] |
| E92Q | - | 18.3 | [4] | ||
| L74M + E92Q + S230N | - | 110 | [4] | ||
| Raltegravir (RAL) | HIV-1 (WT) | Wild-Type | 9.15 (median IC50) | - | [5] |
| Clinical Isolates | N155H | - | 19.0 (median) | [1] | |
| G140S + Q148H | - | >87 | [1] | ||
| Elvitegravir (EVG) | HIV-1 (WT) | Wild-Type | 2.9 (EC50) | - | [6] |
| Site-Directed Mutant | T66I | - | 33 | [6] | |
| E92Q | - | 57 | [6] | ||
| Q148R | - | 96 | [6] | ||
| Dolutegravir (DTG) | HIV-1 (WT) | Wild-Type | 1.07 (median IC50) | - | [5] |
| Clinical Isolates | N155H | - | 1.37 (median) | [1] | |
| G140S + Q148R | - | 13.3 (median) | [1] |
Note: IC50 values typically refer to in vitro enzymatic assays, while EC50 values refer to cell-based antiviral assays. "ST" refers to the strand transfer step of integration.
Structural Basis of L-870,810 Resistance
Resistance to L-870,810 is primarily associated with specific mutations in the HIV-1 integrase enzyme. These mutations alter the conformation of the drug-binding pocket, reducing the affinity of the inhibitor.
Two distinct sets of mutations have been identified to confer resistance to L-870,810:
-
L74M, E92Q, and S230N: This combination of mutations leads to a significant, 110-fold reduction in susceptibility to L-870,810.[4] The E92Q mutation appears to be a key contributor to this resistance phenotype.[4]
-
Mutations at residues 72, 121, and 125: Another study identified a different set of mutations at these positions that also confer resistance to L-870,810.[1]
Importantly, these resistance pathways are distinct from those commonly observed for diketo acid-based INSTIs, highlighting the different binding modes of these two classes of inhibitors within the integrase active site.[1]
Experimental Protocols
In Vitro Selection of L-870,810-Resistant HIV-1
This protocol describes a general method for selecting drug-resistant HIV-1 strains in cell culture.
Objective: To generate HIV-1 variants with reduced susceptibility to L-870,810 through serial passage in the presence of increasing drug concentrations.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
Wild-type HIV-1 stock (e.g., HIV-1 IIIB)
-
L-870,810
-
Cell culture medium and supplements
-
Apparatus for cell culture and virus titration
Procedure:
-
Initial Infection: Infect a culture of MT-4 cells with wild-type HIV-1 at a low multiplicity of infection (MOI).
-
Drug Addition: Add L-870,810 to the infected cell culture at a concentration slightly below the EC50 value.
-
Virus Passage: Monitor the culture for signs of viral replication (e.g., cytopathic effect, p24 antigen production). When viral replication is evident, harvest the cell supernatant containing progeny virus.
-
Dose Escalation: Use the harvested virus to infect a fresh culture of MT-4 cells. Increase the concentration of L-870,810 in the new culture (typically a 1.5- to 2-fold increase).
-
Repeat Passages: Repeat the process of virus passage and dose escalation for multiple rounds.
-
Isolation and Characterization: Once a virus population is able to replicate efficiently at high concentrations of L-870,810, isolate the viral RNA.
-
Genotypic Analysis: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the integrase gene, followed by DNA sequencing to identify mutations.
-
Phenotypic Analysis: Clone the identified mutations into a wild-type HIV-1 backbone to confirm their role in conferring resistance using a drug susceptibility assay.
Single-Cycle HIV-1 Infectivity Assay for Drug Susceptibility
This assay is used to determine the potency of antiviral compounds by measuring their ability to inhibit a single round of viral replication.
Objective: To quantify the EC50 of L-870,810 and other INSTIs against wild-type and mutant HIV-1 strains.
Materials:
-
HEK293T cells
-
HIV-1 packaging plasmid (e.g., psPAX2)
-
HIV-1 transfer vector plasmid with a reporter gene (e.g., luciferase or GFP) and the integrase gene of interest (wild-type or mutant)
-
VSV-G envelope plasmid (e.g., pMD2.G)
-
Target cells (e.g., TZM-bl cells)
-
L-870,810 and other test compounds
-
Reagents for cell transfection and reporter gene detection (e.g., luciferase assay substrate)
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the transfer vector plasmid containing the desired integrase gene, and the VSV-G envelope plasmid.
-
Virus Harvest: After 48-72 hours, harvest the cell supernatant containing the pseudotyped virus particles.
-
Drug Dilution Series: Prepare a serial dilution of L-870,810 and other test compounds in cell culture medium.
-
Infection of Target Cells: Seed target cells (e.g., TZM-bl) in a 96-well plate. Add the drug dilutions to the cells, followed by the addition of a standardized amount of pseudovirus.
-
Incubation: Incubate the plates for 48-72 hours to allow for a single round of infection.
-
Reporter Gene Measurement: Measure the expression of the reporter gene (e.g., luciferase activity or GFP-positive cells).
-
Data Analysis: Plot the percentage of inhibition of reporter gene expression against the drug concentration. Use a non-linear regression analysis to calculate the EC50 value, which is the concentration of the drug that inhibits 50% of viral replication.
Visualizations
HIV-1 Integration Pathway and Inhibition by L-870,810
Caption: Mechanism of HIV-1 integration and inhibition by L-870,810.
Experimental Workflow for Drug Susceptibility Testing
Caption: Workflow for determining HIV-1 drug susceptibility to INSTIs.
Conclusion
L-870,810 is a valuable research tool for understanding the structural and molecular determinants of resistance to HIV-1 integrase inhibitors. Its unique resistance profile, distinct from that of diketo acid-based inhibitors, underscores the importance of chemical diversity in the development of next-generation antiretroviral drugs. The data and protocols presented in this guide provide a foundation for further research into the mechanisms of INSTI resistance and the design of novel inhibitors that can overcome this challenge.
References
- 1. | BioWorld [bioworld.com]
- 2. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hivglasgow.org [hivglasgow.org]
- 4. researchgate.net [researchgate.net]
- 5. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Persistent Intracellular Human Immunodeficiency Virus Type 1 Integrase Strand Transfer Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-870810 and Modern Integrase Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the investigational integrase inhibitor L-870810 and modern, clinically approved integrase strand transfer inhibitors (INSTIs). Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key mechanisms and workflows.
Executive Summary
Integrase inhibitors have revolutionized the treatment of HIV-1 infection by targeting a crucial step in the viral lifecycle: the integration of the viral genome into the host cell's DNA.[1][2] this compound, an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide, was a promising early investigational INSTI that demonstrated potent antiviral activity.[3] However, its development was halted due to toxicity concerns.[3] In contrast, modern INSTIs, including the first-generation raltegravir and elvitegravir, and the second-generation dolutegravir, bictegravir, and cabotegravir, have become cornerstones of antiretroviral therapy, offering high efficacy, favorable safety profiles, and high barriers to resistance.[1][4] This guide delves into a detailed comparison of these agents, providing valuable insights for the ongoing development of novel anti-HIV therapeutics.
Mechanism of Action: Targeting HIV-1 Integrase
Both this compound and modern INSTIs share a common mechanism of action: they are allosteric inhibitors of the HIV-1 integrase enzyme. Specifically, they are integrase strand transfer inhibitors (INSTIs). They bind to the catalytic core domain of the integrase enzyme, chelating the divalent metal ions (Mg2+) essential for its catalytic activity. This binding event prevents the strand transfer step, where the viral DNA is covalently joined to the host cell's chromosomal DNA, effectively halting the integration process and viral replication.[5]
Figure 1: Mechanism of Action of Integrase Strand Transfer Inhibitors.
Comparative Antiviral Potency
The following tables summarize the in vitro antiviral potency of this compound and modern INSTIs against wild-type HIV-1 and common resistant variants. The data, presented as 50% inhibitory concentrations (IC50) or 50% effective concentrations (EC50), are compiled from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Antiviral Potency against Wild-Type HIV-1
| Inhibitor | IC50 / EC50 (nM) | Reference(s) |
| This compound | ~8 (IC50) | [6] |
| Raltegravir | 5.2 - 13.6 (IC50) | [1] |
| Elvitegravir | 0.7 - 1.7 (EC50) | [7] |
| Dolutegravir | 0.8 - 1.6 (IC50) | [1] |
| Bictegravir | ~2.5 (EC50) | [8] |
| Cabotegravir | ~0.22 (EC50) | [8] |
Table 2: Fold Change in IC50/EC50 against Common Resistance Mutations
| Mutation | This compound | Raltegravir | Elvitegravir | Dolutegravir | Bictegravir | Cabotegravir | Reference(s) |
| T66I | - | - | 9.7 | - | - | - | [9] |
| E92Q | - | >14 | 26-30 | 1.0 | 1.1 | 0.7 | [9][10] |
| Y143R | - | >100 | >100 | 1.05 | 0.7 | 0.6 | [1][7] |
| G140S/Q148H | - | >87 | >92 | 3.7 | 2.0 | 2.5 | [1][7][8] |
| N155H | >14 | 19.0 | 26-30 | 1.37 | 1.2 | 0.9 | [1][9][11] |
| R263K | - | - | - | 2.0 - 6.0 | 1.2 | 1.0 | [8][11] |
Resistance Profiles
The development of drug resistance is a major challenge in antiretroviral therapy. This compound and modern INSTIs select for distinct patterns of resistance mutations within the integrase gene.
This compound: In vitro selection studies with this compound led to the emergence of mutations at positions V72, L74, E92, F121, T125, V151, and S230.[12]
Modern INSTIs:
-
First-Generation (Raltegravir, Elvitegravir): The primary resistance pathways involve mutations at positions Y143, Q148, and N155.[9][11] There is significant cross-resistance between raltegravir and elvitegravir.[3]
-
Second-Generation (Dolutegravir, Bictegravir, Cabotegravir): These agents have a higher genetic barrier to resistance. While they are active against many first-generation resistant strains, mutations such as R263K and G118R can emerge, particularly with dolutegravir.[13][14] Combinations of mutations, especially those involving the Q148 pathway, can confer broader resistance.[4][15]
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors vary significantly, impacting their dosing frequency and potential for drug-drug interactions.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound (in rats) | Raltegravir | Elvitegravir | Dolutegravir | Bictegravir | Cabotegravir (Oral) |
| Oral Bioavailability (%) | 19.2 | ~32 | 30-35 | Not Determined | >61 | Not Determined |
| Plasma Half-life (hours) | 3.2 - 4.6 | ~9 | 8.7 - 13.7 (boosted) | ~14 | ~17.3 | 31-45 |
| Protein Binding (%) | Not Reported | ~83 | 98-99 | >99 | >99 | >99 |
| Primary Metabolism | Not Reported | UGT1A1 | CYP3A4, UGT1A1/3 | UGT1A1, CYP3A4 | CYP3A4, UGT1A1 | UGT1A1, UGT1A9 |
| Dosing Frequency | - | Twice Daily | Once Daily (boosted) | Once Daily | Once Daily | Once Daily |
References:[2][7][10][15][16][17][18][19][20][21][22]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
Figure 2: Workflow of an In Vitro Integrase Strand Transfer Assay.
Methodology:
-
Plate Coating: Coat a 96-well microplate with streptavidin.
-
Donor DNA Binding: Add a solution containing a biotinylated donor substrate (DS) DNA, which mimics the HIV-1 LTR end, to each well and incubate to allow binding to the streptavidin.[13]
-
Washing and Blocking: Aspirate the DS DNA solution and wash the wells multiple times with a wash buffer. Add a blocking solution to prevent non-specific binding.[13]
-
Integrase Addition: Add a solution containing recombinant HIV-1 integrase enzyme to the wells and incubate to allow binding to the DS DNA.[13]
-
Inhibitor Addition: Add serial dilutions of the test compounds (e.g., this compound, modern INSTIs) or control inhibitors to the wells.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding a digoxigenin-labeled target DNA duplex.[23]
-
Detection: After incubation, wash the wells and add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation: Add a colorimetric HRP substrate (e.g., TMB) and incubate.[13]
-
Data Acquisition: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[13]
Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system by quantifying the production of the viral p24 capsid protein.
Methodology:
-
Cell Seeding: Seed a susceptible T-cell line (e.g., MT-4, PM1) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Infection: Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period of 3 to 7 days to allow for viral replication.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
p24 ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen.
-
Add the collected cell culture supernatants, along with p24 standards and controls, to the wells.
-
Add a biotinylated anti-p24 detector antibody, followed by streptavidin-HRP.
-
Add a colorimetric HRP substrate and measure the absorbance at 450 nm.[24][25]
-
-
Analysis: Quantify the p24 concentration in each sample using the standard curve. Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 value.
In Vitro Resistance Selection
This method is used to identify the genetic mutations that confer resistance to an antiviral compound.
Figure 3: Workflow for In Vitro Selection of Drug-Resistant HIV-1.
Methodology:
-
Initial Infection: Infect a susceptible cell line with wild-type HIV-1.
-
Drug Pressure: Culture the infected cells in the presence of the test compound at a concentration slightly below its EC50.[11]
-
Monitoring: Monitor viral replication by measuring p24 antigen in the supernatant.
-
Passaging: When viral replication rebounds (breakthrough), harvest the virus-containing supernatant and use it to infect fresh cells.
-
Dose Escalation: Gradually increase the concentration of the test compound in subsequent passages as the virus adapts and becomes more resistant.[11]
-
Genotypic Analysis: After a significant level of resistance is achieved (a substantial increase in the EC50), isolate viral RNA from the supernatant or proviral DNA from the infected cells.
-
Sequencing: Amplify the integrase gene by PCR and sequence the amplicons to identify mutations that have been selected for in the presence of the drug.[26]
Conclusion
The journey from early investigational compounds like this compound to the modern arsenal of highly effective and well-tolerated INSTIs represents a remarkable success in antiretroviral drug development. While sharing a common mechanism of action, these inhibitors exhibit significant differences in their potency, resistance profiles, and pharmacokinetic properties. The second-generation INSTIs, in particular, have set a high bar with their potent activity against resistant strains and high barrier to the emergence of new resistance. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community, aiding in the continued effort to develop even more effective and durable therapies to combat the global HIV/AIDS epidemic.
References
- 1. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Dolutegravir—A Chink in the Armor? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absorption, pharmacokinetics and excretion of levovirin in rats, dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrum of Activity of Raltegravir and Dolutegravir Against Novel Treatment-Associated Mutations in HIV-2 Integrase: A Phenotypic Analysis Using an Expanded Panel of Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comparative Analyses of Antiviral Potencies of Second-Generation Integrase Strand Transfer Inhibitors (INSTIs) and the Developmental Compound 4d Against a Panel of Integrase Quadruple Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The cornerstone of HIV treatment may be losing some of its power: will dolutegravir resistance become a problem? | aidsmap [aidsmap.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ablinc.com [ablinc.com]
- 25. biochain.com [biochain.com]
- 26. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to HIV Integrase Inhibitors: Alternatives to L-870810
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiretroviral therapy has been significantly shaped by the advent of integrase strand transfer inhibitors (INSTIs). These agents offer a potent mechanism of action by preventing the integration of the viral DNA into the host genome, a critical step in the HIV replication cycle. While early compounds like the naphthyridine carboxamide L-870810 showed promise with potent in vitro activity, its development was halted due to toxicity issues.[1] This guide provides a comprehensive comparison of the currently approved and clinically utilized alternatives to this compound, focusing on their performance, supported by experimental data, to inform further research and drug development efforts.
Mechanism of Action: Targeting HIV Integrase
HIV integrase (IN) is a viral enzyme essential for the replication of HIV.[2] It catalyzes two key reactions: 3'-processing and strand transfer. In 3'-processing, which occurs in the cytoplasm, IN cleaves a dinucleotide from each 3' end of the viral DNA.[3][4] The resulting pre-integration complex (PIC), containing the processed viral DNA and integrase, is then translocated into the nucleus. During the strand transfer step, the integrase enzyme facilitates the covalent insertion of the viral DNA into the host cell's chromosome.[2][3] All currently approved integrase inhibitors are classified as integrase strand transfer inhibitors (INSTIs) because they specifically block this latter step.[5]
Below is a diagram illustrating the HIV integration pathway and the point of inhibition by INSTIs.
References
- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. HIV integration - Wikipedia [en.wikipedia.org]
- 4. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling L-870810
Disclaimer: No specific Safety Data Sheet (SDS) for L-870810 is publicly available. The following guidance is based on best practices for handling potent, research-grade antiviral compounds and should be supplemented by a thorough internal risk assessment by qualified personnel. This information is intended for researchers, scientists, and drug development professionals.
This compound is an inhibitor of HIV-1 integrase, intended for research use only.[1] As a potent bioactive molecule, it requires careful handling to minimize exposure and ensure laboratory and environmental safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
Receiving and Storage
-
Upon receipt, inspect the package for any damage in a designated containment area.
-
Store L-8708110 in a secure, well-ventilated, and clearly labeled area away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature and conditions.
Handling Workflow
All manipulations of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, pipette tips) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container. Do not dispose of it down the drain.[2]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in accordance with institutional guidelines.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using a validated procedure or a suitable cleaning agent.
Experimental Protocol: In Vitro HIV-1 Integrase Inhibition Assay
This protocol provides a general methodology for assessing the in vitro inhibitory activity of this compound against HIV-1 integrase. This is a representative protocol and should be adapted based on specific experimental needs and available resources.
Materials
-
This compound
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates (donor and target DNA)
-
Assay buffer (e.g., MOPS, DTT, MgCl₂, NaCl, PEG)
-
DMSO (for compound dilution)
-
96-well plates
-
Plate reader capable of fluorescence or radioactivity detection (depending on the assay format)
Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
-
Further dilute the DMSO solutions in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting the enzyme activity.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound or control (DMSO vehicle) to the appropriate wells.
-
Add the recombinant HIV-1 integrase to all wells except for the negative control wells.
-
Add the donor DNA substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the 3'-processing reaction and inhibitor binding.
-
-
Strand Transfer Reaction:
-
Initiate the strand transfer reaction by adding the target DNA substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the reaction and detect the integration events using a suitable method. This could involve:
-
Fluorescence-based detection: Using labeled oligonucleotides.
-
Radioactivity-based detection: Using radiolabeled oligonucleotides.
-
ELISA-based detection: Using specific antibodies to detect the integration product.
-
-
-
Data Analysis:
-
Measure the signal in each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
